molecular formula C₁₆H₁₂Cl₂O B022395 Sertraline ketone CAS No. 124379-29-9

Sertraline ketone

Cat. No.: B022395
CAS No.: 124379-29-9
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-NSHDSACASA-N
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Description

Sertraline ketone (α-hydroxy this compound) is a significant intermediate metabolite of the antidepressant drug sertraline, a selective serotonin reuptake inhibitor (SSRI). It is formed in vivo through the oxidative deamination of sertraline's primary metabolite, N-desmethylsertraline . This metabolic pathway involves the activity of cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2C19, as well as monoamine oxidases (MAO-A and MAO-B) . Following its formation, this compound is subsequently glucuronidated and eliminated from the body . Research Applications: • Metabolic Profiling: this compound serves as a critical analytical reference standard for identifying and quantifying sertraline's metabolic pathway in pharmacokinetic and bioanalytical studies . • Drug Interaction Studies: As a known metabolite, it is a compound of interest in research investigating metabolic drug-drug interactions involving CYP enzymes and MAO . • Toxicological Research: This metabolite is relevant in studies focused on the comprehensive fate of sertraline, contributing to a full understanding of its disposition . Researchers value this compound for its role in elucidating the complex metabolism of a widely prescribed psychiatric medication. Its use as a high-quality reference material is essential for ensuring accurate data in studies of drug metabolism, bioavailability, and elimination.

Properties

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
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InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JGMBHJNMQVKDMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924791
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
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Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

124379-29-9
Record name (S)-4-(3,4-Dichlorophenyl)-1-tetralone
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Record name Sertraline ketone
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Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
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Record name (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
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Record name 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S)
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Record name SERTRALINE KETONE
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Foundational & Exploratory

Chemoenzymatic Synthesis of Sertraline Ketone Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical execution of chemoenzymatic methods for the synthesis of the chiral ketone precursor of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). By leveraging the high selectivity of enzymes, these innovative routes offer significant advantages over traditional chemical syntheses, including improved stereochemical control, milder reaction conditions, and greener processes. This document provides a comprehensive overview of the key enzymatic strategies, detailed experimental protocols, and comparative data to assist researchers in the development and optimization of efficient and sustainable manufacturing processes for this critical pharmaceutical intermediate.

Introduction to Sertraline and the Significance of its Chiral Ketone Precursor

Sertraline, marketed under various trade names, possesses two stereocenters, with the (1S,4S)-isomer being the pharmacologically active enantiomer. The synthesis of enantiomerically pure sertraline is therefore of paramount importance. A key strategic intermediate in many synthetic routes is the (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. The stereocenter in this ketone precursor dictates the final stereochemistry of the active pharmaceutical ingredient (API). Consequently, the development of efficient and highly stereoselective methods for its synthesis is a critical focus in pharmaceutical process chemistry. Chemoenzymatic approaches, which combine the precision of biocatalysis with the versatility of organic chemistry, have emerged as powerful tools to achieve this goal.

Key Chemoenzymatic Strategies

Several enzymatic strategies have been successfully employed or explored for the synthesis of the sertraline ketone precursor. These primarily include:

  • Ketoreductase (KRED)-Mediated Kinetic Resolution: This is a well-established and highly effective method. A racemic mixture of the tetralone precursor is subjected to an enantioselective reduction by a ketoreductase. One enantiomer is preferentially reduced to the corresponding chiral alcohol, leaving the desired enantiomer of the ketone unreacted. However, the maximum theoretical yield for the desired ketone in a classical kinetic resolution is 50%.

  • Ketoreductase (KRED)-Mediated Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR combines the enzymatic reduction with in-situ racemization of the ketone substrate. This allows for the theoretical conversion of 100% of the racemic starting material into a single desired diastereomer of the alcohol product, which can then be oxidized to the enantiopure ketone.

  • Oxidation of a Chiral Diol Precursor: In a variation of the KRED approach, the enzyme is used to produce a specific diastereomer of a diol, which is then selectively oxidized to the target chiral ketone.

  • Alternative Enzymatic Routes: While less commonly reported for this specific target, the use of other enzyme classes such as transaminases and imine reductases (IREDs) for the asymmetric synthesis of related aminotetralin structures is an active area of research and holds promise for future, more direct routes to sertraline.[1][2]

This guide will focus on the most prominently documented and successful of these strategies: the KRED-mediated kinetic resolution followed by chemical oxidation.

Experimental Protocols

Ketoreductase-Mediated Kinetic Resolution of (±)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol describes the enantioselective reduction of the racemic tetralone to yield (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol and unreacted (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.

Materials:

  • (±)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

  • Ketoreductase (KRED) enzyme preparation (e.g., commercially available KRED screening kits)

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or nicotinamide adenine dinucleotide, reduced form (NADH), depending on the cofactor preference of the KRED

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • 2-Propanol (as a co-substrate for some KREDs)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Cofactor and Regeneration System: Add D-glucose and the cofactor (NADPH or NADH) to the buffer and stir until dissolved. Add the glucose dehydrogenase enzyme.

  • Enzyme Addition: Add the selected ketoreductase to the reaction mixture.

  • Substrate Addition: Dissolve the racemic tetralone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or 2-propanol) and add it to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) for a specified time (e.g., 7-24 hours).[1] Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Upon completion (typically around 50% conversion for kinetic resolution), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the unreacted (S)-ketone from the (S,S)-alcohol product.

AZADO-Catalyzed Oxidation of (1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

This protocol describes the oxidation of the chiral alcohol obtained from the KRED-resolution to the desired enantiopure (S)-ketone precursor.

Materials:

  • (1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

  • 2-Azaadamantane N-oxyl (AZADO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the chiral alcohol in dichloromethane in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reagents: Add an aqueous solution of sodium bicarbonate, followed by a catalytic amount of AZADO.

  • Oxidation: Add the sodium hypochlorite solution dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until complete consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the enantiopure (S)-ketone. A high yield of 95% can be expected for this step.[1]

Data Presentation

The following tables summarize the quantitative data for the chemoenzymatic synthesis of the this compound precursor.

Table 1: Performance of Ketoreductase-Mediated Kinetic Resolution

ParameterValueReference
Substrate(±)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone[1]
EnzymeKetoreductase (KRED)[1]
Conversion29% (after 7 hours)[1]
Diastereomeric Ratio (cis:trans) of Alcohol99:1[1]
Enantiomeric Excess (ee) of Alcohol>99%[1]
Enantiomeric Excess (ee) of Ketone>99%[1]

Table 2: Chemical Oxidation of Chiral Alcohol

ParameterValueReference
Substrate(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol[1]
CatalystAZADO[1]
OxidantSodium Hypochlorite (NaOCl)[1]
Yield of (S)-Ketone95%[1]
Enantiomeric Excess (ee) of (S)-Ketone>99%[1]

Mandatory Visualizations

Chemoenzymatic_Synthesis_of_Sertraline_Ketone_Precursor rac_ketone Racemic Ketone (±)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone kred Ketoreductase (KRED) Kinetic Resolution rac_ketone->kred s_ketone Desired (S)-Ketone Precursor (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one ss_alcohol (S,S)-Alcohol (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol oxidation Chemical Oxidation (AZADO/NaOCl) ss_alcohol->oxidation kred->s_ketone Unreacted kred->ss_alcohol Reduction oxidation->s_ketone

Caption: Overall workflow of the KRED-based chemoenzymatic synthesis.

KRED_Kinetic_Resolution_Workflow start Start: Racemic Ketone reaction_setup Reaction Setup: - Buffer - Cofactor (NADPH) - Regeneration System (GDH/Glucose) start->reaction_setup enzyme_addition Add Ketoreductase (KRED) reaction_setup->enzyme_addition substrate_addition Add Racemic Ketone Substrate enzyme_addition->substrate_addition incubation Incubation (25-37°C, 7-24h) substrate_addition->incubation workup Work-up & Extraction (Ethyl Acetate) incubation->workup purification Chromatographic Separation workup->purification s_ketone_product Product 1: (S)-Ketone Precursor purification->s_ketone_product ss_alcohol_product Product 2: (S,S)-Alcohol purification->ss_alcohol_product

Caption: Experimental workflow for the KRED-mediated kinetic resolution.

Conclusion

The chemoenzymatic synthesis of the this compound precursor represents a significant advancement in sustainable pharmaceutical manufacturing. The use of ketoreductases in a kinetic resolution process provides a highly efficient method for establishing the critical stereochemistry of the molecule with excellent enantiomeric and diastereomeric control. The subsequent chemical oxidation of the resulting chiral alcohol is a high-yielding and robust transformation. This technical guide provides the foundational knowledge and detailed protocols to enable researchers to implement and further innovate upon these powerful synthetic strategies. Future research may focus on the development of efficient dynamic kinetic resolution processes to overcome the inherent yield limitations of kinetic resolution and the exploration of novel enzymatic routes, such as those employing transaminases or imine reductases, for a more streamlined synthesis.

References

The Role of Sertraline Ketone in the Metabolic Pathway of Sertraline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism, primarily through N-demethylation to its only active metabolite, desmethylsertraline. A secondary, though important, metabolic route involves oxidative deamination, leading to the formation of a key intermediate, α-hydroxy sertraline ketone. This technical guide provides an in-depth exploration of the role of this compound in the overall metabolic disposition of sertraline. It details the enzymatic pathways responsible for its formation and subsequent elimination, presents available quantitative data, and outlines relevant experimental methodologies. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Sertraline is a widely prescribed antidepressant for a range of psychiatric disorders.[1] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are largely dictated by its metabolic fate. The primary metabolic pathway is the N-demethylation of sertraline to desmethylsertraline, a process mediated by multiple cytochrome P450 (CYP) enzymes.[2][3] Desmethylsertraline is pharmacologically active but is substantially weaker than the parent compound.[2]

A crucial alternative pathway in sertraline's biotransformation is the formation of α-hydroxy this compound. This pathway, while less prominent than N-demethylation, is significant for the complete clearance of the drug.[4][5] This guide focuses on the enzymatic reactions leading to the formation of this ketone metabolite, its subsequent metabolic transformations, and its overall contribution to the pharmacokinetics of sertraline.

The Sertraline Metabolism Pathway

The metabolic journey of sertraline is complex, involving several enzymatic systems. The two main pathways are N-demethylation and deamination.

N-Demethylation Pathway

The major metabolic route for sertraline is its conversion to desmethylsertraline.[6][7] This reaction is catalyzed by a consortium of CYP enzymes, with CYP2B6 playing a significant role.[5][8] Other contributing enzymes include CYP2C19, CYP2C9, CYP3A4, and CYP2D6.[5][6] The relative contribution of these enzymes can vary depending on the concentration of sertraline.[3][6]

Deamination Pathway and the Formation of this compound

Sertraline and its primary metabolite, desmethylsertraline, can undergo oxidative deamination to form α-hydroxy this compound.[1][6][7] This metabolic step is catalyzed by both cytochrome P450 enzymes and monoamine oxidases (MAO).[6][7]

The key enzymes involved in the deamination of sertraline and desmethylsertraline are:

  • Cytochrome P450 Isoforms: CYP3A4 and CYP2C19 have been identified as catalysts for the deamination of both sertraline and desmethylsertraline.[6][7]

  • Monoamine Oxidases: Both MAO-A and MAO-B are capable of catalyzing the deamination of sertraline.[5][6]

  • CYP2E1: This isoform has been shown to be involved in the deamination of desmethylsertraline.[6][7]

The intrinsic clearance for the N-demethylation of sertraline is approximately 20-fold greater than for its deamination, highlighting that the formation of this compound is a less dominant pathway.[5]

Subsequent Metabolism of this compound

Following its formation, α-hydroxy this compound is further metabolized through conjugation. It undergoes glucuronidation to form a more water-soluble conjugate.[6][7] This glucuronidated metabolite, along with other alcohol metabolites, is then primarily excreted via the kidneys.[4][9]

The overall metabolic pathway is depicted in the following diagram:

Sertraline_Metabolism Sertraline Sertraline Desmethylsertraline Desmethylsertraline (Active Metabolite) Sertraline->Desmethylsertraline N-Demethylation (Major Pathway) CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 Sertraline_Ketone α-hydroxy This compound Sertraline->Sertraline_Ketone Deamination (Minor Pathway) CYP3A4, CYP2C19, MAO-A, MAO-B Desmethylsertraline->Sertraline_Ketone Deamination CYP3A4, CYP2C19, CYP2E1, MAO-A, MAO-B Ketone_Glucuronide Ketone Glucuronide (Excreted) Sertraline_Ketone->Ketone_Glucuronide Glucuronidation

Figure 1: Sertraline Metabolic Pathway

Quantitative Data on Sertraline Metabolism

The following table summarizes the available kinetic data for the key metabolic pathways of sertraline, based on in vitro studies using human liver microsomes.

Metabolic Reaction Enzyme(s) Michaelis-Menten Constant (Km) Reference
Sertraline N-demethylationMultiple CYPs98 µM[5]
Sertraline DeaminationCYPs and MAOs114 µM[5]
Desmethylsertraline DeaminationCYPs and MAOsNot explicitly stated

Note: The intrinsic clearance for N-demethylation is reported to be approximately 20-fold greater than for deamination.[5]

Experimental Protocols

The characterization of the sertraline metabolism pathway, including the role of this compound, has been elucidated through various in vitro and analytical methodologies.

In Vitro Metabolism Studies

A common experimental approach to identify the enzymes responsible for sertraline metabolism involves the use of human liver microsomes and recombinant human CYP enzymes.

Objective: To determine the specific CYP isoforms involved in sertraline N-demethylation and deamination.

Methodology:

  • Incubation: Sertraline is incubated with human liver microsomes or specific cDNA-expressed human CYP isoforms (e.g., CYP2B6, CYP2C19, CYP3A4).

  • Cofactors: The incubation mixture is fortified with an NADPH-generating system to support CYP-mediated metabolism.

  • Inhibitors: To further pinpoint the contribution of specific CYPs, isoform-selective chemical inhibitors are included in separate incubations.

  • Time and Concentration: The reactions are carried out over a specific time course and at various substrate concentrations to allow for kinetic analysis.

  • Analysis: Following incubation, the reaction is quenched, and the mixture is analyzed for the presence of sertraline and its metabolites.

The workflow for a typical in vitro metabolism experiment is illustrated below:

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Sertraline Sertraline Solution Incubation_Mix Incubation at 37°C Sertraline->Incubation_Mix Microsomes Human Liver Microsomes or Recombinant CYPs Microsomes->Incubation_Mix Cofactors NADPH-Generating System Cofactors->Incubation_Mix Quench Quench Reaction Incubation_Mix->Quench Extraction Sample Extraction Quench->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS

Figure 2: In Vitro Metabolism Experimental Workflow
Analytical Methods for Metabolite Quantification

Accurate quantification of sertraline and its metabolites, including this compound, in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors is the most common analytical technique.

Objective: To quantify the concentrations of sertraline and its metabolites in biological samples (e.g., plasma, urine, microsomal incubates).

Methodology:

  • Sample Preparation: Biological samples are typically subjected to a sample clean-up procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.[10]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate sertraline from its metabolites based on their physicochemical properties.[11][12]

  • Detection and Quantification: The separated compounds are detected and quantified using a sensitive detector. Mass spectrometry is highly specific and sensitive for this purpose.[13] UV detection is also utilized.[10]

  • Data Analysis: The concentration of each analyte is determined by comparing its response to that of a standard curve prepared with known concentrations of the compounds.

Pharmacological Activity of this compound

The available literature focuses on desmethylsertraline as the only pharmacologically active metabolite of sertraline.[6][7] Although desmethylsertraline is a much weaker serotonin reuptake inhibitor than sertraline, it is present in the body at significant concentrations.[2] There is currently no evidence to suggest that α-hydroxy this compound possesses any significant pharmacological activity. Its formation and subsequent glucuronidation and excretion are considered detoxification and clearance pathways.

Conclusion

The formation of α-hydroxy this compound via oxidative deamination represents a secondary but integral pathway in the overall metabolism of sertraline. This pathway, mediated by both CYP enzymes and monoamine oxidases, contributes to the clearance of both the parent drug and its active metabolite, desmethylsertraline. While not as prominent as the N-demethylation pathway, understanding the deamination route is crucial for a complete picture of sertraline's disposition and for predicting potential drug-drug interactions. The ketone metabolite itself appears to be pharmacologically inactive and is efficiently eliminated from the body following glucuronidation. Future research could further quantify the in vivo contribution of this pathway to sertraline clearance in different patient populations.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline ketone, systematically named (4S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, is a pivotal molecule in the study of the antidepressant sertraline. It serves as a key intermediate in the chemical synthesis of sertraline and is also a significant metabolite formed during its biotransformation in the body.[1][2][3][4][5] Understanding the chemical and physical properties of this compound is crucial for optimizing synthetic routes, developing analytical methods for therapeutic drug monitoring, and elucidating the complete pharmacological and toxicological profile of sertraline and its metabolites. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols, and insights into its metabolic context.

Chemical and Physical Properties

This compound is a tetralone derivative characterized by a dichlorophenyl group at the 4-position. Its chemical structure and properties are summarized below.

PropertyValueSource(s)
IUPAC Name (4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one[1]
Synonyms This compound, (S)-4-(3,4-Dichlorophenyl)-1-tetralone[1]
CAS Number 124379-29-9[1]
Molecular Formula C₁₆H₁₂Cl₂O[4]
Molecular Weight 291.17 g/mol [4][6]
Melting Point 104-108 °C
Solubility Soluble in acetone, chloroform, and methanol.
Appearance White to almost white powder or crystalline solid.

Stereoisomers: Sertraline has two chiral centers, leading to four possible stereoisomers. This compound has one chiral center at the C4 position, and thus exists as two enantiomers: (S)-sertraline ketone and (R)-sertraline ketone. The (S)-enantiomer is the precursor to the pharmacologically active (1S,4S)-sertraline.

Crystal Structure: The crystal structure of the racemic 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P2/n. The two ring systems are nearly perpendicular to each other, with a dihedral angle of 82.06 (4)°.[7]

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate in the synthesis of sertraline. A common synthetic route involves the Friedel-Crafts reaction of a suitable naphthalene derivative with a dichlorophenyl-containing reactant. The following is a generalized protocol based on literature procedures.

Reaction Scheme:

G 1-Naphthol 1-Naphthol This compound This compound 1-Naphthol->this compound 1. 1,2-Dichlorobenzene, AlCl₃ 2. Hydrolysis G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation C18 Column MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection ESI+ Quantification Quantification MS/MS Detection->Quantification G Sertraline Sertraline Desmethylsertraline Desmethylsertraline Sertraline->Desmethylsertraline CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 Sertraline_Ketone This compound Sertraline->Sertraline_Ketone CYP3A4, CYP2C19, MAO-A, MAO-B Desmethylsertraline->Sertraline_Ketone Oxidative Deamination Further_Metabolites Further_Metabolites Sertraline_Ketone->Further_Metabolites Reduction, Glucuronidation

References

An In-depth Technical Guide to the Discovery and Significance of Alpha-Hydroxy Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-hydroxy sertraline ketone, a metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline. The document covers its discovery, metabolic pathways, potential significance, and the methodologies for its study.

Introduction

Sertraline, the active ingredient in Zoloft®, is a potent antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[1][2] Its metabolism is extensive, primarily occurring in the liver, leading to the formation of various metabolites.[1][3][4] The main metabolic route is N-demethylation to form desmethylsertraline, which is significantly less active than the parent compound.[1][3][4] However, other metabolic pathways, including oxidative deamination, lead to the formation of a ketone metabolite.[3][4] One such metabolite is alpha-hydroxy this compound.[5][6][7][8][9] This guide will delve into the available scientific knowledge regarding this specific metabolite.

Discovery and Metabolic Pathway

Alpha-hydroxy this compound is formed through the oxidative deamination of both sertraline and its primary metabolite, desmethylsertraline.[5][6][7] This metabolic process is catalyzed by several enzymes, including cytochrome P450 isoforms CYP3A4 and CYP2C19, as well as monoamine oxidases A and B (MAO-A and MAO-B).[5][6][7] Following its formation, alpha-hydroxy this compound undergoes further metabolism, primarily through glucuronidation, to facilitate its excretion from the body.[5][6][10]

The metabolic pathway leading to the formation of alpha-hydroxy this compound is illustrated in the diagram below.

Sertraline_Metabolism sertraline Sertraline desmethylsertraline Desmethylsertraline sertraline->desmethylsertraline N-Demethylation (CYP2B6, etc.) ketone Alpha-Hydroxy This compound sertraline->ketone Oxidative Deamination (CYP3A4, CYP2C19, MAO-A, MAO-B) desmethylsertraline->ketone Oxidative Deamination (CYP3A4, CYP2C19, MAO-A, MAO-B) glucuronide Alpha-Hydroxy Sertraline Ketone Glucuronide ketone->glucuronide Glucuronidation

Fig. 1: Metabolic Pathway of Sertraline to Alpha-Hydroxy this compound.

Significance

The pharmacological activity and clinical significance of alpha-hydroxy this compound have not been extensively studied. Generally, metabolites of drugs can have their own pharmacological effects, which may contribute to the overall therapeutic profile or side effects of the parent drug. Given that it is a downstream metabolite that is further conjugated for excretion, its direct pharmacological impact is presumed to be minimal. However, without specific studies on its binding affinity to various receptors and transporters, its precise role remains to be fully elucidated.

Quantitative Data

ParameterSertralineDesmethylsertraline
Half-life (t½) 22-36 hours[3]62-104 hours[4]
Time to Peak Plasma Concentration (Tmax) 4.5-8.4 hours[4]8-10 hours[6]
Protein Binding ~98%[4]Not specified
Metabolism N-demethylation, oxidative deamination, hydroxylation, glucuronidation[1][4]Oxidative deamination, reduction, hydroxylation, glucuronidation[4]
Primary Excretion Urine and feces (as metabolites)[1]Not specified

Experimental Protocols

This protocol describes a general method for the extraction and analysis of sertraline and its metabolites from plasma or serum using liquid-liquid extraction (LLE) followed by analysis with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Sample Preparation:

  • To 1 mL of plasma or serum, add an internal standard.
  • Alkalinize the sample by adding 100 µL of 1M sodium hydroxide.

2. Liquid-Liquid Extraction:

  • Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of heptane and isoamyl alcohol).[11]
  • Vortex the mixture for 10 minutes.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  • Transfer the organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution and Analysis:

  • Reconstitute the dried extract in 100 µL of the mobile phase.
  • Inject an aliquot into the HPLC-MS system.

4. HPLC-MS Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[12][13]
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 0.5 mL/min.
  • Detection: Mass spectrometer in positive ion mode with selected ion monitoring (SIM) for the parent drug and its metabolites.

The synthesis of alpha-hydroxy this compound is not widely reported. However, a general synthetic strategy for a similar hydroxylated tetralone can be proposed based on established organic chemistry reactions.

1. Starting Material: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (this compound precursor).

2. Alpha-Bromination:

  • The tetralone is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst to introduce a bromine atom at the alpha position to the ketone.

3. Nucleophilic Substitution:

  • The resulting alpha-bromo ketone is then subjected to nucleophilic substitution with a hydroxide source (e.g., sodium hydroxide in a suitable solvent) to replace the bromine with a hydroxyl group.

4. Purification:

  • The final product is purified using column chromatography to yield the alpha-hydroxy tetralone.

Visualizations

The following diagram illustrates a typical workflow for the identification and characterization of drug metabolites in a research and development setting.

Metabolite_ID_Workflow cluster_in_vitro In Vitro Metabolism cluster_analysis Analytical Phase cluster_characterization Characterization drug Test Compound (e.g., Sertraline) incubation Incubation with Liver Microsomes or Hepatocytes drug->incubation extraction Sample Extraction (LLE, SPE) incubation->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_proc Data Processing and Metabolite Prediction lc_ms->data_proc struct_elucid Structure Elucidation (High-Resolution MS, NMR) data_proc->struct_elucid synthesis Chemical Synthesis of Reference Standard struct_elucid->synthesis pharm_eval Pharmacological Evaluation (Binding Assays, etc.) synthesis->pharm_eval

Fig. 2: A Generalized Experimental Workflow for Drug Metabolite Identification.

Conclusion

Alpha-hydroxy this compound is a recognized metabolite of sertraline, formed through oxidative deamination. While its metabolic pathway has been delineated, there is a notable lack of specific data regarding its pharmacological activity and potential clinical significance. The experimental protocols and workflows presented in this guide offer a framework for the further investigation of this and other drug metabolites. Future research should focus on the synthesis of an analytical standard of alpha-hydroxy this compound to enable quantitative analysis in biological matrices and to perform in-depth pharmacological characterization. Such studies will be crucial in fully understanding the complete metabolic and pharmacological profile of sertraline.

References

Sertraline Ketone: An In-depth Technical Guide to its Role as a Biomarker for Sertraline Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism is complex, involving multiple enzymatic pathways. While N-desmethylsertraline is its major active metabolite, the formation of a ketone metabolite, specifically α-hydroxy sertraline ketone, represents a significant route of elimination. This technical guide provides a comprehensive overview of the current understanding of α-hydroxy this compound as a potential biomarker for sertraline metabolism. We delve into the metabolic pathways leading to its formation, the enzymes involved, and its subsequent fate in the body. This document also outlines the analytical methodologies for its quantification and discusses its potential clinical relevance in assessing sertraline metabolism, thereby offering valuable insights for researchers, scientists, and professionals engaged in drug development and clinical pharmacology.

Introduction

Sertraline is a widely utilized antidepressant for treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.[1] The clinical efficacy and safety of sertraline are influenced by its pharmacokinetic profile, which is characterized by extensive hepatic metabolism.[1] The primary metabolic pathway is N-demethylation to N-desmethylsertraline, a metabolite with significantly less pharmacological activity.[1] However, other metabolic routes, including the formation of a ketone derivative, play a crucial role in the overall disposition of the drug.[1] This guide focuses on α-hydroxy this compound, a key product of a secondary metabolic pathway, and explores its potential utility as a biomarker to provide a more complete picture of sertraline metabolism.

Sertraline Metabolism and the Formation of α-Hydroxy this compound

Sertraline undergoes extensive first-pass metabolism in the liver.[1] The metabolic landscape of sertraline is multifaceted, with several enzymatic systems contributing to its biotransformation.

Major Metabolic Pathway: N-demethylation

The principal metabolic transformation of sertraline is N-demethylation to its primary metabolite, N-desmethylsertraline.[1] This reaction is catalyzed by a consortium of cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.[2]

Formation of α-Hydroxy this compound: The Deamination Pathway

A significant alternative metabolic route for both sertraline and its N-desmethylated metabolite is oxidative deamination, which leads to the formation of α-hydroxy this compound.[3][4] This pathway is catalyzed by both CYP enzymes and monoamine oxidases (MAO).[2][3]

The key enzymes implicated in the deamination of sertraline and N-desmethylsertraline to α-hydroxy this compound are:

  • Cytochrome P450 (CYP) Enzymes:

    • CYP3A4[2][3]

    • CYP2C19[2][3]

  • Monoamine Oxidases (MAO):

    • MAO-A[3]

    • MAO-B[3]

For N-desmethylsertraline, an additional enzyme, CYP2E1 , has been shown to contribute to its deamination.[3] An in vitro study demonstrated that for the deamination of sertraline, CYP3A4 and CYP2C19 play a role.[2] The same study also showed that purified human MAO-A and MAO-B catalyze this reaction, with MAO-B exhibiting a threefold higher catalytic rate than MAO-A.[2]

Subsequent Metabolism and Excretion of α-Hydroxy this compound

Following its formation, α-hydroxy this compound undergoes further metabolism, primarily through glucuronidation, before being excreted.[3][4] This conjugation reaction renders the metabolite more water-soluble, facilitating its elimination from the body, largely via the kidneys.[1] The formation of α-hydroxy this compound and its subsequent glucuronide conjugate are considered major routes for the excretion of sertraline.[1][3]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in sertraline metabolism and the analysis of its metabolites, the following diagrams are provided.

Sertraline Metabolism Pathway

Sertraline_Metabolism cluster_cyp CYP Enzymes cluster_mao MAO Enzymes sertraline Sertraline desmethylsertraline N-desmethylsertraline sertraline->desmethylsertraline N-demethylation ketone α-hydroxy This compound sertraline->ketone Deamination desmethylsertraline->ketone Deamination glucuronide α-hydroxy This compound glucuronide ketone->glucuronide Glucuronidation cyp2b6 CYP2B6 cyp2b6->sertraline:e cyp2c19 CYP2C19 cyp2c19->sertraline:e cyp2c19->ketone:n cyp2c9 CYP2C9 cyp2c9->sertraline:e cyp2d6 CYP2D6 cyp2d6->sertraline:e cyp3a4 CYP3A4 cyp3a4->sertraline:e cyp3a4->ketone:n cyp2e1 CYP2E1 cyp2e1->desmethylsertraline:e maoa MAO-A maoa->ketone:s maob MAO-B maob->ketone:s

Sertraline metabolic pathways.
Experimental Workflow for Metabolite Analysis

Experimental_Workflow sample Biological Sample (Plasma, Urine) extraction Sample Preparation (e.g., LLE, SPE, PP) sample->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Acquisition & Quantification analysis->quantification interpretation Biomarker Interpretation quantification->interpretation

General workflow for metabolite analysis.

Quantitative Data and Experimental Protocols

While the existence of α-hydroxy this compound is well-documented, specific quantitative data on its concentration in human biological fluids are not extensively reported in publicly available literature. Most clinical studies focus on the quantification of sertraline and N-desmethylsertraline.

Quantitative Levels of Sertraline and its Major Metabolite

The therapeutic range for sertraline in plasma is generally considered to be 10-150 ng/mL.[2] Concentrations of N-desmethylsertraline are often correlated with, and can be higher than, those of the parent drug.[2]

Table 1: Reported Plasma Concentrations of Sertraline and N-desmethylsertraline

AnalyteTypical Therapeutic Range (ng/mL)
Sertraline10 - 150
N-desmethylsertralineVariable, often higher than sertraline

Note: These values are approximate and can vary significantly between individuals.

Analytical Methods for Sertraline and Metabolites

Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma. These methods are sensitive, specific, and suitable for therapeutic drug monitoring and pharmacokinetic studies.

However, a general approach for the development of an LC-MS/MS method for α-hydroxy this compound would likely involve the following steps:

Table 2: General Protocol for LC-MS/MS Analysis of Sertraline Metabolites

StepDescription
Sample Preparation Protein Precipitation (PP): A simple and common method. Involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. The supernatant is then analyzed. Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. Solid-Phase Extraction (SPE): A more selective method where analytes are retained on a solid sorbent and then eluted with a suitable solvent.
Chromatographic Separation Column: A reversed-phase C18 column is typically used. Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
Mass Spectrometric Detection Ionization: Electrospray ionization (ESI) in positive mode is commonly employed. Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Clinical Relevance of α-Hydroxy this compound as a Biomarker

The utility of α-hydroxy this compound as a biomarker for sertraline metabolism is an area that warrants further investigation. A biomarker that reflects the activity of the deamination pathway could provide a more comprehensive assessment of an individual's metabolic phenotype for sertraline.

Potential Applications
  • Assessing Overall Metabolic Clearance: Measuring the levels of α-hydroxy this compound in urine or plasma, in conjunction with sertraline and N-desmethylsertraline levels, could provide a more accurate estimation of the total clearance of sertraline.

  • Identifying Individual Metabolic Profiles: The ratio of α-hydroxy this compound to sertraline or N-desmethylsertraline could potentially serve as a phenotypic marker for the activity of the deamination pathway (CYP3A4, CYP2C19, MAO-A/B).

  • Investigating Drug-Drug Interactions: Monitoring changes in the levels of this metabolite could help in understanding how co-administered drugs that are inhibitors or inducers of the involved enzymes affect sertraline metabolism.

  • Personalized Medicine: A better understanding of an individual's metabolic profile through the measurement of key metabolites could aid in tailoring sertraline dosage to optimize efficacy and minimize adverse effects.

Future Research Directions

To establish α-hydroxy this compound as a validated biomarker, further research is needed in the following areas:

  • Development and validation of a robust and sensitive analytical method for the routine quantification of α-hydroxy this compound in human plasma and urine.

  • Pharmacokinetic studies to characterize the formation and elimination kinetics of α-hydroxy this compound in diverse patient populations.

  • Clinical studies to investigate the correlation between α-hydroxy this compound levels, genetic polymorphisms of the metabolizing enzymes, sertraline dose, clinical response, and adverse effects.

  • Exploration of the metabolite ratio (e.g., α-hydroxy this compound / N-desmethylsertraline) as a potential indicator of metabolic pathway preference.

Conclusion

α-Hydroxy this compound is a significant metabolite of sertraline, formed through an oxidative deamination pathway involving multiple CYP and MAO enzymes. While its role in the overall elimination of sertraline is recognized, its potential as a clinical biomarker remains largely untapped due to a lack of specific quantitative data and validated analytical methods. The development of such methods and subsequent clinical investigation are critical next steps to unlock the potential of α-hydroxy this compound in providing a more nuanced understanding of sertraline metabolism. This could ultimately contribute to the advancement of personalized medicine approaches in the treatment of depression and other psychiatric disorders.

References

Foundational Research on Sertraline Ketone: A Technical Guide on its Role as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes a multi-step synthesis process in which sertraline ketone emerges as a critical intermediate. This technical guide provides an in-depth exploration of the synthesis of sertraline with a focus on the formation and conversion of this compound. While not a pharmacologically active metabolite of sertraline, its significance lies in the manufacturing and quality control of the final active pharmaceutical ingredient (API). This document details the synthetic pathways involving this compound, presents key quantitative data, and outlines the experimental protocols for its synthesis and characterization.

Introduction to Sertraline and the Role of this compound

Sertraline is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. Its therapeutic effects are attributed to its potent and selective inhibition of serotonin reuptake in the brain. The chemical synthesis of sertraline is a complex process that has been refined over the years to improve yield, purity, and stereoselectivity.

A pivotal compound in this manufacturing process is tetralone, which is converted into a key intermediate often referred to as "this compound" or a similar precursor. This ketone then undergoes reductive amination to yield sertraline. Consequently, this compound is not an active metabolite found in patients undergoing sertraline therapy, but rather a precursor in the industrial synthesis of the drug. Its efficient synthesis and high purity are paramount for the successful production of sertraline.

Synthesis of Sertraline via this compound

The synthesis of sertraline from its starting materials is a well-documented process in organic chemistry literature and patents. A common pathway involves the reaction of a substituted naphthalene derivative to form the corresponding tetralone, which is then converted to sertraline.

Experimental Protocol: Synthesis of this compound Intermediate

A representative synthetic route to a key ketone intermediate for sertraline synthesis is the Friedel-Crafts acylation. The following is a generalized protocol based on established chemical principles:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a suitable solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., aluminum chloride).

  • Addition of Reactants: A solution of a substituted benzoyl chloride in the solvent is added dropwise to the cooled suspension of the Lewis acid.

  • Naphthalene Derivative Addition: A solution of a substituted naphthalene is then added slowly to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature for several hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired this compound intermediate.

Experimental Protocol: Reductive Amination to Sertraline

The conversion of the this compound intermediate to sertraline is typically achieved through reductive amination:

  • Reaction Setup: The this compound intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.

  • Amine Addition: Methylamine is added to the solution.

  • Formation of Imine: The mixture is stirred to form the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation, is introduced to reduce the imine to the amine.

  • Stereoselective Synthesis: To obtain the desired cis-isomer of sertraline, specific catalysts and reaction conditions are employed to control the stereochemistry of the final product.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield sertraline hydrochloride.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of sertraline and its intermediates.

ParameterValueReference
This compound Intermediate
Molecular WeightVaries depending on specific intermediateN/A
Typical Yield70-90% (from naphthalene derivative)General synthetic literature
Sertraline
Molecular FormulaC17H17Cl2NDrugBank
Molecular Weight306.2 g/mol DrugBank
Melting Point243-245 °C (hydrochloride salt)DrugBank
pKa9.47DrugBank

Visualization of Synthetic Workflow

The following diagram illustrates the generalized synthetic workflow from the ketone intermediate to sertraline.

G cluster_0 Synthesis of this compound Intermediate cluster_1 Conversion to Sertraline Substituted Naphthalene Substituted Naphthalene This compound Intermediate This compound Intermediate Substituted Naphthalene->this compound Intermediate Friedel-Crafts Acylation Imine Intermediate Imine Intermediate This compound Intermediate->Imine Intermediate Reaction with Methylamine Sertraline Sertraline Imine Intermediate->Sertraline Reductive Amination Sertraline HCl (API) Sertraline HCl (API) Sertraline->Sertraline HCl (API) Salt Formation

Caption: Synthetic workflow from a ketone intermediate to Sertraline HCl.

Signaling Pathways and Pharmacodynamics (A Note)

It is crucial to reiterate that this compound is not a pharmacologically active metabolite of sertraline. Therefore, there are no known signaling pathways or pharmacodynamic properties associated with this compound. The therapeutic effects of sertraline are solely attributed to the parent drug's ability to inhibit the serotonin transporter (SERT). Any residual ketone intermediate from the synthesis process would be considered an impurity and would be strictly controlled under Good Manufacturing Practices (GMP).

Conclusion

This compound is a vital molecule in the chemical synthesis of sertraline, serving as a key precursor. Its efficient production and purification are critical for the manufacturing of high-quality sertraline API. This guide has provided an overview of the synthetic pathways involving this compound, representative experimental protocols, and relevant quantitative data. The focus on this intermediate is from a chemical and manufacturing perspective, as it does not contribute to the pharmacological effects of sertraline. Future research in this area will likely continue to focus on optimizing the synthesis of sertraline to improve efficiency, reduce costs, and minimize environmental impact.

Exploratory Studies on the Biological Activity of Sertraline Ketone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these is α-hydroxy sertraline ketone, a product of deamination of both sertraline and its primary active metabolite, desmethylsertraline. Despite its presence in the metabolic cascade, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific biological activity of this compound. This technical guide synthesizes the available information on the formation and subsequent metabolism of this compound, highlights the current lack of quantitative pharmacological data, and provides an overview of general experimental protocols relevant to the study of sertraline metabolites.

Introduction

Sertraline is a cornerstone in the pharmacological treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other psychiatric conditions.[1] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin.[2][3] Following administration, sertraline is subject to extensive hepatic metabolism, resulting in a variety of metabolic products. The most well-characterized of these is desmethylsertraline, which exhibits a significantly longer half-life than the parent compound, albeit with substantially weaker SERT inhibitory activity.[4]

Another key metabolic pathway involves the formation of α-hydroxy this compound. This metabolite is formed through the deamination of both sertraline and desmethylsertraline. While the metabolic pathway leading to and from this compound is known, its own biological activity remains largely unexplored. This whitepaper aims to collate the existing data on this compound, with a focus on its metabolic generation, and to underscore the absence of quantitative data regarding its pharmacological effects.

Metabolic Pathway of this compound

Sertraline and its N-demethylated metabolite, desmethylsertraline, can undergo deamination to form α-hydroxy this compound.[2][5] This metabolic conversion is catalyzed by several enzymes, including Cytochrome P450 isoforms CYP3A4 and CYP2C19, as well as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[2][6] Following its formation, α-hydroxy this compound is further metabolized through glucuronidation, a Phase II metabolic reaction that facilitates its excretion from the body.[2][5] Most of the metabolites of sertraline found in urine are in the form of alpha-hydroxy-ketone glucuronides.[1]

The following diagram illustrates the metabolic pathway leading to the formation and subsequent glucuronidation of α-hydroxy this compound.

Sertraline_Metabolism sertraline Sertraline desmethylsertraline Desmethylsertraline sertraline->desmethylsertraline CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 ketone α-hydroxy This compound sertraline->ketone CYP3A4, CYP2C19, MAO-A, MAO-B desmethylsertraline->ketone CYP3A4, CYP2C19, MAO-A, MAO-B glucuronide α-hydroxy sertraline ketone glucuronide ketone->glucuronide Glucuronidation Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b_prep Membrane Preparation (Transporter-expressing cells) b_incubate Incubation with Radioligand & Test Compound b_prep->b_incubate b_filter Rapid Filtration b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Data Analysis (IC50, Ki) b_count->b_analyze u_cells Cell Culture (Transporter-expressing cells) u_preincubate Pre-incubation with Test Compound u_cells->u_preincubate u_uptake Initiate Uptake with Radiolabeled Neurotransmitter u_preincubate->u_uptake u_terminate Terminate Uptake u_uptake->u_terminate u_quantify Quantify Intracellular Radioactivity u_terminate->u_quantify u_analyze Data Analysis (IC50) u_quantify->u_analyze compound α-hydroxy this compound (Test Compound) compound->b_incubate compound->u_preincubate

References

The Stereochemical Landscape of Sertraline Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a chiral molecule with two stereocenters, making its stereochemistry a critical aspect of its pharmacological activity. The therapeutic efficacy of sertraline is primarily attributed to the (+)-cis-(1S, 4S) enantiomer. The synthesis of this specific stereoisomer often proceeds through a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly referred to as sertraline ketone. A thorough understanding of the stereochemistry of this compound and the methods to control it is paramount for the efficient and stereoselective synthesis of the active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the stereochemical properties of this compound, including quantitative data, detailed experimental protocols for its synthesis and chiral analysis, and visual representations of key stereochemical concepts and workflows.

Introduction to the Stereochemistry of Sertraline and this compound

Sertraline possesses two chiral centers, giving rise to four possible stereoisomers: (1S,4S), (1R,4R), (1R,4S), and (1S,4R). The desired therapeutic agent is the (+)-cis-(1S, 4S)-sertraline. The precursor, this compound, has one chiral center at the C4 position, and therefore exists as a pair of enantiomers: (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone and (R)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The stereochemistry of this ketone is the foundation for establishing the desired stereochemistry in the final sertraline molecule.

Quantitative Stereochemical Data

Precise control and measurement of the stereochemical purity of this compound and its derivatives are crucial in the drug development process. The following tables summarize key quantitative data related to the stereochemistry of this compound and its precursors.

ParameterValueReference
Enantiomeric Excess (ee) of (S,S)-alcohol precursor>99%[1]
Diastereomeric Ratio (cis:trans) of alcohol precursor99:1[1]

Table 1: Stereochemical Purity of the Chemoenzymatically Produced Alcohol Precursor to (S)-Sertraline Ketone.

Property(S)-enantiomer(R)-enantiomer
Specific Rotation ([α]D)Data not available in searched literatureData not available in searched literature

Experimental Protocols

Synthesis of Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol describes a common method for the synthesis of racemic this compound via a Friedel-Crafts reaction.

Materials:

  • α-Naphthol

  • o-Dichlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Methanol

  • Methyl ethyl ketone

Procedure:

  • In a suitable reaction vessel, dissolve α-naphthol in o-dichlorobenzene.

  • Slowly add anhydrous aluminum chloride to the solution while stirring. The temperature of the reaction mixture will likely increase.

  • Heat the reaction mixture to approximately 65°C and maintain for several hours to ensure complete reaction.

  • After the reaction is complete, cool the mixture and quench by careful addition of water to hydrolyze the reaction complex.

  • Separate the organic layer.

  • Concentrate the organic phase under vacuum to remove the o-dichlorobenzene.

  • The crude product is then purified by recrystallization from a mixture of methyl ethyl ketone and methanol to yield racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Chemoenzymatic Synthesis of (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This method utilizes a ketoreductase (KRED) to achieve a highly enantioselective reduction of the racemic ketone to the corresponding (S,S)-alcohol, which is then oxidized to the (S)-ketone.

Materials:

  • Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

  • Ketoreductase (KRED) enzyme (e.g., KRED-P1-B12)

  • NADPH (cofactor)

  • Isopropanol (co-substrate for cofactor regeneration)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Sodium hypochlorite (NaOCl)

  • 2-Azaadamantane N-oxyl (AZADO)

  • Dichloromethane

Procedure:

Step 1: Enantioselective Bioreduction

  • Prepare a reaction mixture containing the racemic this compound, the KRED enzyme, NADPH, and isopropanol in a suitable buffer.

  • Incubate the reaction under controlled temperature and pH to allow for the selective reduction of the (S)-ketone to the (S,S)-alcohol. The (R)-ketone remains largely unreacted.

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC).

  • Upon reaching the desired conversion, extract the product mixture with an organic solvent.

  • Separate the (S,S)-alcohol from the unreacted (R)-ketone using column chromatography.

Step 2: Oxidation to (S)-Sertraline Ketone

  • Dissolve the purified (S,S)-alcohol in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of AZADO.

  • Add sodium hypochlorite solution dropwise to the mixture while stirring vigorously.

  • Monitor the reaction until the oxidation is complete.

  • Quench the reaction and extract the (S)-sertraline ketone.

  • Purify the product by column chromatography to obtain the enantiopure (S)-ketone.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general guideline for the chiral separation of this compound enantiomers. The specific conditions may need to be optimized for the particular column and instrument used.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

Mobile Phase Preparation:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • For basic analytes like sertraline and its derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and resolution. A typical mobile phase could be n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).

Analytical Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • The two enantiomers should elute as separate peaks. The retention times will be different for the (R) and (S) enantiomers.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing Stereochemical Pathways and Relationships

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the workflow for the chemoenzymatic synthesis of (S)-sertraline ketone, highlighting the key stereoselective step.

chemoenzymatic_synthesis racemic_ketone Racemic this compound ((R)- and (S)-enantiomers) bioreduction Enantioselective Bioreduction (KRED, NADPH) racemic_ketone->bioreduction ss_alcohol (S,S)-Alcohol bioreduction->ss_alcohol Selective reduction r_ketone (R)-Ketone (unreacted) bioreduction->r_ketone Remains oxidation Oxidation (AZADO, NaOCl) ss_alcohol->oxidation s_ketone (S)-Sertraline Ketone (enantiopure) oxidation->s_ketone

Caption: Chemoenzymatic route to enantiopure (S)-sertraline ketone.

Stereoselective Reduction of this compound

The reduction of the carbonyl group in this compound to a hydroxyl group creates a second chiral center. The diastereoselectivity of this reduction is crucial for obtaining the desired cis-stereochemistry in sertraline. The choice of reducing agent significantly influences the ratio of the resulting cis and trans diastereomers.

stereoselective_reduction cluster_reducing_agents Reducing Agents s_ketone (S)-Sertraline Ketone reduction Reduction s_ketone->reduction cis_alcohol cis-(1S,4S)-Alcohol (Desired diastereomer) reduction->cis_alcohol Major product with sterically demanding reagents trans_alcohol trans-(1R,4S)-Alcohol (Undesired diastereomer) reduction->trans_alcohol Minor product agent1 Reducing Agent A (e.g., NaBH4) agent1->reduction agent2 Reducing Agent B (e.g., L-Selectride) agent2->reduction

Caption: Diastereoselective reduction of (S)-sertraline ketone.

Conclusion

The stereochemistry of this compound is a cornerstone in the synthesis of the clinically effective (1S, 4S)-sertraline. This guide has provided a comprehensive overview of the key stereochemical aspects, including quantitative data on stereoselectivity, detailed experimental protocols for both racemic and enantioselective synthesis, and methods for chiral analysis. The provided visualizations of the chemoenzymatic synthesis and the principles of diastereoselective reduction offer a clear understanding of the critical transformations involved. For researchers and professionals in drug development, a firm grasp of these principles is essential for the optimization of synthetic routes and the production of high-purity stereoisomers, ultimately ensuring the safety and efficacy of the final pharmaceutical product. Further research to determine the specific optical rotation of the individual enantiomers of this compound would be a valuable addition to the field.

References

Sertraline Ketone: An Obscure Metabolite in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolite, N-desmethylsertraline, has been the subject of some investigation, another metabolite, sertraline ketone (α-hydroxy this compound), remains largely uncharacterized, particularly concerning its role and activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. It details the metabolic pathways leading to its formation, discusses the analytical methods for its detection, and critically highlights the significant gaps in our understanding of its neuropharmacological profile. This document aims to serve as a foundational resource for researchers and professionals in drug development, stimulating further investigation into the potential CNS effects of this understudied metabolite.

Introduction

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT), exerting its therapeutic effects by increasing the synaptic availability of serotonin.[1][2] Its efficacy in treating a range of psychiatric disorders is well-established.[3] However, the biotransformation of sertraline results in various metabolites, each with the potential to possess its own pharmacological activity and contribute to the overall therapeutic or adverse effect profile of the parent drug. The most abundant metabolite is N-desmethylsertraline, which is considerably less potent as a serotonin reuptake inhibitor.[4] Another metabolic pathway involves the deamination of sertraline to form this compound.[3][5] Despite its documented existence, the role of this compound in the CNS is virtually unknown. This guide synthesizes the available information on this compound, focusing on its formation and the necessary experimental frameworks to elucidate its CNS activity.

Metabolism of Sertraline to this compound

Sertraline undergoes extensive hepatic metabolism. One of the key metabolic routes is deamination, which leads to the formation of α-hydroxy this compound.[5][6] This process is catalyzed by a concert of enzymes, including cytochrome P450 (CYP) isoforms and monoamine oxidases (MAO).[5][7]

Key Enzymes in this compound Formation:

  • Cytochrome P450 Isoforms:

    • CYP3A4[5][7]

    • CYP2C19[5][7]

  • Monoamine Oxidases:

    • MAO-A[5]

    • MAO-B[5]

Both sertraline and its primary metabolite, N-desmethylsertraline, can serve as substrates for this deamination reaction.[7] Following its formation, this compound is further metabolized, primarily through glucuronidation, to facilitate its excretion.[5][6]

Sertraline_Metabolism cluster_cyp CYP450 Enzymes & MAO sertraline Sertraline desmethylsertraline N-desmethylsertraline sertraline->desmethylsertraline N-demethylation (CYP2B6, etc.) sertraline_ketone This compound (α-hydroxy this compound) sertraline->sertraline_ketone desmethylsertraline->sertraline_ketone glucuronide This compound Glucuronide sertraline_ketone->glucuronide Glucuronidation cyp3a4 CYP3A4 cyp2c19 CYP2C19 maoa MAO-A maob MAO-B

Figure 1: Metabolic Pathway of Sertraline to this compound.

Quantitative Data on Sertraline and its Major Metabolites

While no direct quantitative data for this compound's CNS activity is available, understanding the properties of the parent drug and its primary metabolite, N-desmethylsertraline, provides a crucial context.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Sertraline and N-desmethylsertraline

ParameterSertralineN-desmethylsertralineThis compound
Pharmacokinetics
Half-life (t½)22-36 hours[3]62-104 hours[4]Not Reported
Peak Plasma Conc. (Tmax)4.5-8.4 hours[4]~8-10 hours[5]Not Reported
Protein Binding~98%[5]High (presumed)Not Reported
Pharmacodynamics
SERT Affinity (Ki)HighSubstantially weaker than sertraline (approx. 50-fold)[4]Not Reported
Dopamine Transporter (DAT) AffinityWeak[8]Not ReportedNot Reported
P-glycoprotein (P-gp) SubstrateYes[9]Yes[9]Not Reported

Experimental Protocols

The study of this compound's role in the CNS necessitates robust experimental protocols for its synthesis, purification, and quantification, as well as for assessing its biological activity.

Synthesis of this compound

Synthesis_Workflow start Sertraline Precursor (e.g., Tetralone) step1 Chemical Modification to introduce α-hydroxy ketone functionality start->step1 step2 Purification of This compound (e.g., Chromatography) step1->step2 end Characterization (NMR, Mass Spec, etc.) step2->end

Figure 2: Conceptual Workflow for the Synthesis of this compound.
Analytical Methods for Quantification

The quantification of sertraline and its metabolites in biological matrices, including brain tissue, is typically achieved using chromatographic methods coupled with mass spectrometry.

Protocol: Quantification of Sertraline and Metabolites in Brain Tissue

  • Sample Preparation:

    • Homogenize brain tissue in an appropriate buffer.

    • Perform protein precipitation using a solvent such as acetonitrile.[6]

    • Conduct solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.[6][11] LLE with solvents like n-butyl chloride has been described for postmortem specimens.[12]

  • Chromatographic Separation:

    • Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18) to separate sertraline and its metabolites.[2]

  • Detection and Quantification:

    • Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.[13]

    • Gas chromatography-mass spectrometry (GC-MS) can also be used.[14]

Known and Postulated CNS Effects

Blood-Brain Barrier Permeability

The ability of a compound to exert effects on the CNS is contingent on its ability to cross the blood-brain barrier (BBB). Sertraline and N-desmethylsertraline are known substrates of the P-glycoprotein (P-gp) efflux transporter, which actively removes them from the brain, thus limiting their CNS concentrations.[9] The permeability of this compound across the BBB has not been experimentally determined. Its structural properties, including polarity, will be a key determinant of its passive diffusion and its potential interaction with transporters like P-gp.

Receptor Binding and Signaling Pathways

There is currently no published data on the binding affinity of this compound for any CNS targets, including the serotonin transporter, dopamine transporter, or other receptors that sertraline is known to interact with at higher concentrations (e.g., sigma-1 receptors).[15] Consequently, its influence on any neuronal signaling pathways remains entirely speculative. Given that it is a metabolite of a potent SSRI, investigating its affinity for SERT is a critical first step in characterizing its potential CNS activity.

Logical_Relationship sertraline Sertraline metabolism Metabolism (Deamination) sertraline->metabolism ketone This compound metabolism->ketone bbb Blood-Brain Barrier Permeability (?) ketone->bbb cns_targets CNS Targets (SERT, etc.) (?) bbb->cns_targets signaling Neuronal Signaling Pathways (?) cns_targets->signaling cns_effects CNS Effects (?) signaling->cns_effects

Figure 3: Logical Flow for Investigating the CNS Role of this compound.

Future Research Directions

The significant dearth of information on the CNS role of this compound presents a clear opportunity for future research. Key areas that warrant investigation include:

  • Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for α-hydroxy this compound.

  • In Vitro Pharmacological Profiling: Comprehensive screening of this compound's binding affinity and functional activity at a wide range of CNS targets, with a primary focus on monoamine transporters (SERT, DAT, NET) and serotonin receptors.

  • Blood-Brain Barrier Permeability Studies: In vitro (e.g., cell-based assays) and in vivo studies to determine the extent to which this compound can penetrate the CNS and whether it is a substrate for efflux transporters like P-gp.

  • In Vivo Neurochemical and Behavioral Studies: If in vitro activity is established, in vivo studies in animal models are needed to assess the effects of this compound on neurotransmitter levels and behavior.

  • Clinical Metabolite Profiling: Correlational studies in patients treated with sertraline to determine if plasma and CSF concentrations of this compound are associated with therapeutic response or adverse effects.

Conclusion

This compound is a documented but enigmatic metabolite of sertraline. While its formation via deamination is known, its role within the central nervous system remains a black box. The lack of data on its blood-brain barrier permeability, CNS target engagement, and effects on neuronal signaling pathways represents a significant gap in our understanding of the complete pharmacological profile of sertraline. The experimental frameworks outlined in this guide provide a roadmap for future research that is essential to elucidate the potential contribution of this metabolite to the clinical effects of sertraline. For researchers in neuropharmacology and professionals in drug development, investigating the properties of this compound could offer new insights into the therapeutic actions and side-effect profiles of one of the world's most commonly prescribed antidepressants.

References

Methodological & Application

Application Note: Quantification of Sertraline and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the selective serotonin reuptake inhibitor (SSRI) sertraline and its primary active metabolite, N-desmethylsertraline, in human plasma. A downstream metabolite, α-hydroxy sertraline ketone, is also discussed within the context of the metabolic pathway. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and excellent recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and research applications where accurate determination of sertraline and its major metabolite is required.

Introduction

Sertraline is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. Monitoring plasma concentrations of sertraline and its active metabolite, N-desmethylsertraline, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Sertraline undergoes extensive metabolism in the liver, primarily through N-demethylation to form N-desmethylsertraline. Both sertraline and N-desmethylsertraline can be further metabolized via deamination to form α-hydroxy this compound.[1][2] This document provides a detailed protocol for the quantification of sertraline and N-desmethylsertraline, with reference to the broader metabolic cascade.

Sertraline Metabolic Pathway

The metabolic pathway of sertraline is complex, involving multiple enzymatic steps. The initial and most significant step is the N-demethylation of sertraline to its active metabolite, N-desmethylsertraline. Subsequently, both the parent drug and N-desmethylsertraline can undergo deamination to yield α-hydroxy this compound.[1][2] This ketone metabolite is then further conjugated for excretion.[2]

Sertraline Metabolic Pathway sertraline Sertraline desmethyl N-desmethylsertraline sertraline->desmethyl N-demethylation (CYP2B6, CYP2C19, etc.) ketone α-hydroxy this compound sertraline->ketone Deamination (CYP3A4, CYP2C19, MAO-A/B) desmethyl->ketone Deamination (CYP3A4, CYP2C19, MAO-A/B) conjugate Glucuronide Conjugate ketone->conjugate Glucuronidation

Sertraline metabolic pathway in the liver.

Experimental Protocols

This protocol is based on established LC-MS/MS methods for the analysis of sertraline and N-desmethylsertraline in human plasma.

Materials and Reagents
  • Sertraline hydrochloride (analytical standard)

  • N-desmethylsertraline (analytical standard)

  • Sertraline-d3 or other suitable internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Column Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient See table below
Flow Rate 0.450 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 5 minutes

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
1.020
2.580
3.580
3.620
5.020

Mass Spectrometry:

ParameterValue
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 380°C
Sheath Gas Flow 12 L/min
Capillary Voltage 4000 V
Nozzle Voltage 500 V
Multiple Reaction Monitoring (MRM) Transitions See table below

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Sertraline306.1159.125
N-desmethylsertraline292.1159.125
Sertraline-d3 (IS)309.1275.215

Note: While a specific validated method for α-hydroxy this compound is not detailed here, its analysis would require the development and validation of a specific MRM transition.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of sertraline and its metabolites in plasma.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add Internal Standard Plasma Sample->Add IS Protein Precipitation Protein Precipitation (Acetonitrile) Add IS->Protein Precipitation Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Supernatant Collection Collect Supernatant Vortex & Centrifuge->Supernatant Collection Injection Inject into LC-MS/MS Supernatant Collection->Injection Chromatographic Separation Chromatographic Separation (C18 Column) Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry (ESI+, MRM) Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Integration Peak Integration Data Acquisition->Integration Calibration Curve Calibration Curve Generation Integration->Calibration Curve Quantification Quantification of Analytes Calibration Curve->Quantification Reporting Generate Report Quantification->Reporting

Workflow for sertraline quantification.

Data Presentation

The following table summarizes the performance characteristics of the described LC-MS/MS method for the quantification of sertraline and N-desmethylsertraline in human plasma, based on published literature.[3]

ParameterSertralineN-desmethylsertraline
Linearity Range (ng/mL) 2.50 - 32010.0 - 1280
Correlation Coefficient (r) ≥ 0.9992≥ 0.9992
Intra-assay Precision (% CV) 2.2 - 8.52.5 - 12.2
Inter-assay Precision (% CV) 3.5 - 9.84.1 - 11.5
Accuracy (%) 92.0 - 111.784.3 - 106.0
Mean Recovery (%) 94.295.7

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of sertraline and its major active metabolite, N-desmethylsertraline, in human plasma. The simple and rapid sample preparation procedure makes it well-suited for high-throughput analysis in a research or clinical setting. While a specific protocol for the downstream metabolite, α-hydroxy this compound, is not provided, the outlined metabolic pathway and analytical framework can serve as a basis for the development of a validated assay for this compound.

References

Application Note: Simultaneous Quantification of Sertraline and N-desmethylsertraline in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of the selective serotonin reuptake inhibitor (SSRI) sertraline and its active metabolite, N-desmethylsertraline, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

Sertraline is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other anxiety-related conditions.[1] Monitoring the plasma concentrations of sertraline and its primary active metabolite, N-desmethylsertraline, is crucial for optimizing therapeutic outcomes, ensuring patient compliance, and minimizing the risk of adverse effects.[1][2] This HPLC-MS/MS method provides a sensitive, specific, and reliable tool for the simultaneous quantification of both analytes in human plasma.[3] The simple protein precipitation sample preparation and rapid chromatographic run time make this method ideal for high-throughput clinical and research laboratories.[1][3]

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is utilized for the extraction of sertraline and N-desmethylsertraline from human plasma samples.[1][3]

Reagents and Materials:

  • Human plasma

  • Acetonitrile (HPLC grade)

  • Sertraline-d3 and N-desmethylsertraline-d4 (Internal Standards)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[3]

  • Add the internal standard working solution (e.g., sertraline-d3 and N-desmethylsertraline-d4).[3]

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute to ensure complete mixing.[1]

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.[1]

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
HPLC Column C18 column (e.g., Poroshell EC-C18, 3 x 100 mm, 2.7 µm)[3][4]
Mobile Phase A 0.1% Formic acid in Water[3][4]
Mobile Phase B Acetonitrile[3][4]
Gradient Elution A gradient elution is typically used for optimal separation.[3][4]
Flow Rate 0.450 mL/min[3][4]
Injection Volume 5 - 20 µL
Column Temperature 40°C[1]

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Sertralinem/z 306.1 → 159.1[3][4]
Sertraline-d3 (IS)m/z 309.1 → 275.2[3][4]
N-desmethylsertralinem/z 292.1 → 159.1[3][4]
N-desmethylsertraline-d4 (IS)m/z 296.2 → 279.0[3][4]

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Sertraline2.50 - 320≥ 0.9992[3]2.50[3]
N-desmethylsertraline10.0 - 1280≥ 0.9992[3]10.0[3]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Sertraline LLOQ2.2 - 12.2[3]2.2 - 12.2[3]84.3 - 106.0[3]
Low2.2 - 12.2[3]2.2 - 12.2[3]92.0 - 111.7[3]
Medium2.2 - 12.2[3]2.2 - 12.2[3]92.0 - 111.7[3]
High2.2 - 12.2[3]2.2 - 12.2[3]92.0 - 111.7[3]
N-desmethylsertraline LLOQ2.2 - 12.2[3]2.2 - 12.2[3]84.3 - 106.0[3]
Low2.2 - 12.2[3]2.2 - 12.2[3]92.0 - 111.7[3]
Medium2.2 - 12.2[3]2.2 - 12.2[3]92.0 - 111.7[3]
High2.2 - 12.2[3]2.2 - 12.2[3]92.0 - 111.7[3]

Table 3: Recovery

AnalyteMean Recovery (%)
Sertraline94.2[3]
N-desmethylsertraline95.7[3]

Visualizations

experimental_workflow start Start: Human Plasma Sample sample_prep Sample Preparation: Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant Supernatant Transfer centrifugation->supernatant hplc_ms HPLC-MS/MS Analysis supernatant->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis end End: Concentration Results data_analysis->end logical_relationship sertraline Sertraline metabolism Metabolism (N-demethylation) sertraline->metabolism hplc HPLC Separation sertraline->hplc desmethylsertraline N-desmethylsertraline (Active Metabolite) metabolism->desmethylsertraline desmethylsertraline->hplc msms MS/MS Detection (MRM) hplc->msms quantification Simultaneous Quantification msms->quantification

References

Application Note and Protocol: Development of a Validated LC-MS Method for the Quantification of Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of sertraline ketone, a key metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. While validated methods for sertraline and its primary metabolite, N-desmethylsertraline, are well-established, this application note extends these principles to this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines the validation parameters necessary to ensure the method is robust, accurate, and precise for use in pharmacokinetic studies and other research applications.

Introduction

Sertraline is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. The therapeutic efficacy and potential side effects of sertraline are influenced by its metabolic fate in the body. The primary metabolic pathway involves N-demethylation to N-desmethylsertraline.[1] However, both sertraline and N-desmethylsertraline can undergo further metabolism, including oxidative deamination to form a ketone metabolite, referred to as this compound.[2][3][4][5]

Monitoring the concentrations of sertraline and its metabolites is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring. While numerous LC-MS methods exist for the quantification of sertraline and N-desmethylsertraline, a specific, validated method for this compound is less commonly reported. This application note provides a detailed protocol to address this gap, offering a starting point for researchers to develop and validate a robust LC-MS method for this compound.

Sertraline Metabolism

Sertraline is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[2][3] The major metabolic pathway is the demethylation of sertraline to its active metabolite, N-desmethylsertraline. Both sertraline and N-desmethylsertraline can then be deaminated to form α-hydroxy this compound.[2][3] This ketone metabolite can be further conjugated and excreted.[5]

Sertraline_Metabolism sertraline Sertraline desmethylsertraline N-desmethylsertraline sertraline->desmethylsertraline N-demethylation (CYP2B6, etc.) ketone This compound (α-hydroxy this compound) sertraline->ketone Deamination (CYP3A4, CYP2C19, MAO) desmethylsertraline->ketone Deamination (CYP2E1, etc.) conjugates Conjugates ketone->conjugates Glucuronidation

Metabolic pathway of sertraline.

Experimental Protocols

This section details the proposed materials, reagents, and procedures for the LC-MS analysis of this compound. The method is adapted from established protocols for sertraline and N-desmethylsertraline.[6][7]

Materials and Reagents
  • This compound analytical standard (CAS: 124379-29-9)[8]

  • Sertraline and N-desmethylsertraline reference standards

  • Sertraline-d3 or other suitable internal standard (IS)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, sertraline, N-desmethylsertraline, and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (50:50, v/v) to create working standards for calibration curves and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting sertraline and its metabolites from plasma.[6][7]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

3.4.1. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 column (e.g., Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm) is a good starting point.[6][7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

Time (min)%B
0.030
1.030
4.090
5.090
5.130
7.030

3.4.2. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 450-500 °C

  • Ion Spray Voltage: 2.5 - 3.5 kV

Proposed MRM Transitions:

The following table provides proposed MRM transitions for this compound based on its structure and common fragmentation patterns of ketones, alongside established transitions for sertraline and N-desmethylsertraline for simultaneous analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 291.0 159.0
Sertraline306.1159.1
N-desmethylsertraline292.1159.1
Sertraline-d3 (IS)309.1275.2

Note: The product ion for this compound is a proposed fragment and should be optimized during method development. The precursor ion corresponds to [M+H]+ for the molecular formula C16H12Cl2O.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of the analytes and IS.

  • Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 1-100 ng/mL) and assess the linearity using a weighted linear regression model. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure should be determined at low, medium, and high concentrations.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Data Presentation

The following tables summarize typical quantitative data from validated LC-MS methods for sertraline, which can serve as a benchmark for the validation of the this compound method.

Table 1: Calibration Curve Parameters for Sertraline

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Sertraline1.0 - 100.0> 0.99
N-desmethylsertraline2.5 - 320.0> 0.999

(Data adapted from multiple sources)[1][6]

Table 2: Accuracy and Precision Data for Sertraline

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low2.0< 5.0< 4.088.0 - 92.0
Medium20.0< 4.5< 3.589.0 - 91.0
High80.0< 4.0< 3.088.0 - 90.0

(Data adapted from multiple sources)[9]

Table 3: Recovery Data for Sertraline

QC LevelConcentration (ng/mL)Recovery (%)
Low2.088.0 ± 2.3
Medium20.088.2 ± 1.9
High80.090.0 ± 2.0

(Data adapted from multiple sources)[9]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_receipt Sample Receipt sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Experimental workflow for LC-MS analysis.

Conclusion

This application note provides a detailed protocol and foundational information for the development and validation of an LC-MS method for the quantification of this compound. By adapting established methods for sertraline and its primary metabolite, researchers can develop a robust and reliable assay. The successful implementation of this method will enable a more comprehensive understanding of sertraline's pharmacokinetics and contribute to the optimization of its therapeutic use. It is imperative that the proposed method undergoes rigorous validation to ensure its suitability for the intended research or clinical application.

References

Application Note: Chiral Separation of Sertraline Ketone Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the chiral separation of sertraline ketone enantiomers, a critical intermediate in the synthesis of the antidepressant sertraline. The presented methodology is based on established principles of chiral chromatography and successful separations of structurally similar tetralone derivatives.

Introduction

Sertraline, an active pharmaceutical ingredient (API), contains two chiral centers, with the (1S, 4S) isomer being the therapeutically effective enantiomer. The stereochemical purity of the final product is crucial for its safety and efficacy. Control of chirality during synthesis is paramount, and a key step involves the resolution of the enantiomers of the tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly referred to as this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of these enantiomers. This document outlines a recommended HPLC method for this purpose.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment, leading to differential interactions with the enantiomers of the analyte. These transient diastereomeric complexes result in different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including ketones.

Recommended HPLC Method

Based on the successful chiral separation of analogous α-aryl tetralone derivatives, a normal-phase HPLC method using a cellulose-based chiral stationary phase is recommended.[1][2][3]

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Solvents: HPLC grade n-hexane and isopropanol.

  • Sample Solvent: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • This compound Racemate: For method development and system suitability.

Experimental Protocol

A detailed, step-by-step protocol for the chiral separation of this compound enantiomers is provided below.

1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in the sample solvent at a concentration of approximately 1 mg/mL. From this, prepare a working standard solution at a concentration of 0.1 mg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the sample solvent to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific system and desired resolution.

ParameterRecommended Condition
Column Chiralpak® IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

3. Method Optimization

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Increasing the percentage of isopropanol will generally decrease retention times but may also reduce the resolution between the enantiomers. A gradient elution is typically not necessary for this type of separation.

  • Temperature: Lowering the column temperature can sometimes improve enantioselectivity, leading to better resolution.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point. Adjusting the flow rate can influence resolution and analysis time.

4. Data Analysis

  • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

  • Determine the enantiomeric excess (% ee) of the sample using the peak areas of the two enantiomers.

Data Presentation

The following table provides an example of expected results for the chiral separation of this compound enantiomers based on the described method. Note: These are hypothetical values for illustrative purposes.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.515.2
Peak Area Varies with sampleVaries with sample
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Alternative Chiral Stationary Phases

While the Chiralpak® IC is recommended as a primary choice, other CSPs have shown efficacy in separating sertraline and its related compounds and may be considered for method screening:

  • Chiralpak® AD-H (Amylose-based): Often used for the separation of sertraline enantiomers.[4]

  • CYCLOBOND™ I 2000 DM (Cyclodextrin-based): A dimethylated beta-cyclodextrin phase that has been used for sertraline and its impurities under reversed-phase conditions.[4][5]

  • Lux® Amylose-1: Another amylose-based CSP that has been used for the enantiomeric separation of sertraline.[6]

Screening these different stationary phases with appropriate mobile phase systems (normal-phase for polysaccharide columns and reversed-phase for cyclodextrin columns) can help identify the optimal conditions for the separation of this compound enantiomers.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Racemic Standard filter Filter through 0.45 µm Filter prep_std->filter prep_smp Prepare Sample Solution prep_smp->filter inject Inject Sample/Standard filter->inject hplc_system HPLC System with Chiralpak IC Column detect UV Detection at 254 nm hplc_system->detect set_cond Set HPLC Conditions (Mobile Phase, Flow Rate, Temp) set_cond->hplc_system inject->hplc_system chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Enantiomer Peaks chromatogram->integrate calculate Calculate Resolution & Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Logical Relationship of Method Development

This diagram outlines the key considerations and logical flow for developing a robust chiral separation method.

G cluster_selection Phase Selection cluster_optimization Method Optimization cluster_validation Validation Parameters csp_select Select Chiral Stationary Phase (e.g., Chiralpak IC) mp_select Select Mobile Phase System (Normal Phase: Hexane/IPA) csp_select->mp_select mp_ratio Optimize Mobile Phase Ratio mp_select->mp_ratio temp Optimize Column Temperature mp_ratio->temp flow Optimize Flow Rate temp->flow resolution Resolution (Rs > 1.5) flow->resolution specificity Specificity resolution->specificity linearity Linearity specificity->linearity precision Precision linearity->precision

Caption: Logical Flow for Chiral Method Development.

References

Application Notes and Protocols for the Solid-Phase Extraction of Sertraline and its Metabolite N-desmethylsertraline from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depressive disorders. Monitoring its concentration, along with its primary active metabolite, N-desmethylsertraline (often referred to as sertraline ketone or norsertraline), in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analyses.[1][2] Solid-phase extraction (SPE) is a robust and selective method for the isolation and purification of sertraline and N-desmethylsertraline from complex biological samples such as plasma, serum, and urine prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

This document provides detailed protocols for the solid-phase extraction of sertraline and N-desmethylsertraline from various biological matrices, along with a summary of quantitative data from published methods.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of sertraline and its metabolite from biological samples.

SPE_Workflow cluster_pre_analysis Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Biological Sample Collection (Plasma, Serum, Urine) Pre_Treatment Sample Pre-treatment (e.g., Protein Precipitation, pH Adjustment) Sample_Collection->Pre_Treatment Conditioning SPE Cartridge Conditioning Pre_Treatment->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Step Loading->Washing Elution Elution of Analytes Washing->Elution Evaporation Solvent Evaporation (Optional) Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for SPE of sertraline.

Experimental Protocols

Protocol 1: Extraction from Human Plasma/Serum using a C18 SPE Cartridge

This protocol is a composite method based on common practices for the extraction of sertraline and N-desmethylsertraline using a C18 reversed-phase SPE cartridge.

1. Sample Pre-treatment:

  • To 500 µL of serum or plasma, add an internal standard.

  • Add 500 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

  • The supernatant can be diluted with a buffer to adjust the pH before loading. A phosphate buffer (50 mM, pH 9.0) has been shown to be effective.[4]

2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: C18 (e.g., 1 mL Sep-Pak C18)[4]

  • Conditioning: Condition the cartridge by passing 2 mL of methanol followed by 5 mL of distilled water.[4]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 0.1 mL/min).[4]

  • Washing: Wash the cartridge with 2 mL of distilled water to remove hydrophilic interferences.[4]

  • Drying: Dry the cartridge by passing air through it for a few minutes.[4]

  • Elution: Elute the analytes with 1 mL of methanol containing 0.1% acetic acid at a slow flow rate.[4]

3. Post-Extraction:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

Protocol 2: Extraction from Human Serum using a Mixed-Mode SPE Cartridge

This protocol utilizes a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange functionalities, which can provide cleaner extracts.

1. Sample Pre-treatment:

  • To 200 µL of plasma, add an internal standard solution.

  • Add 100 µL of 2 mol/L Tris buffer (pH 10.6).[5]

2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: Mixed-mode cation exchange (e.g., Bond Elut Certify)

  • Conditioning: Condition the cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Apply the pre-treated sample to the cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of 1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash with 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

3. Post-Extraction:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the extraction and analysis of sertraline and N-desmethylsertraline from various studies.

Table 1: Recovery and Process Efficiency of Sertraline and N-desmethylsertraline

AnalyteMatrixExtraction MethodRecovery (%)Process Efficiency (%)Reference
SertralineHuman PlasmaProtein Precipitation94.287.9[6][7]
N-desmethylsertralineHuman PlasmaProtein Precipitation95.795.2[6][7]
SertralineHuman SerumSPE (Copolymeric)> 90Not Reported[8]
N-desmethylsertralineHuman SerumSPE (Copolymeric)> 90Not Reported[8]
SertralineHuman PlasmaSPE (C18)33Not Reported[4]

Table 2: Linearity and Limits of Quantification (LOQ)

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
SertralineHuman Plasma2.50 - 3202.50[6][7]
N-desmethylsertralineHuman Plasma10.0 - 128010.0[6][7]
SertralineHuman Serum10 - 250010[8]
N-desmethylsertralineHuman Serum10 - 250010[8]
SertralineHuman Plasma/Serum20 - 100020[9]

Logical Relationships in SPE Method Development

The selection of an appropriate SPE protocol is dependent on the analyte properties, the biological matrix, and the desired level of sample cleanup.

SPE_Logic cluster_choices Method Choices Analyte Analyte Properties (Sertraline & Metabolite) Sorbent Sorbent Selection (e.g., C18, Mixed-Mode) Analyte->Sorbent pH pH Adjustment Analyte->pH Matrix Biological Matrix (Plasma, Urine, etc.) Cleanup_Goal Required Level of Cleanup Matrix->Cleanup_Goal Matrix->Sorbent Solvents Solvent System (Wash & Elution) Cleanup_Goal->Solvents Sorbent->Solvents pH->Solvents

Caption: Factors influencing SPE method design.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is recommended to validate the method according to established bioanalytical guidelines.

References

Application Notes and Protocols for In-Vitro Drug Metabolism Studies Using Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, leading to the formation of various metabolites. One of these is α-hydroxy sertraline ketone, a product of deamination of both sertraline and its primary active metabolite, N-desmethylsertraline. Understanding the formation and potential enzymatic interactions of this ketone metabolite is crucial for a comprehensive in-vitro assessment of sertraline's drug metabolism profile and its potential for drug-drug interactions (DDIs).

These application notes provide detailed protocols and data for the use of α-hydroxy this compound in in-vitro drug metabolism studies, focusing on its formation kinetics and methods for its quantification.

Sertraline Metabolism Overview

Sertraline is metabolized through two primary pathways: N-demethylation to N-desmethylsertraline and deamination to an unstable aldehyde intermediate, which is then oxidized to a carboxylic acid or reduced to an alcohol, with the ketone form also being a key intermediate. The formation of α-hydroxy this compound is a significant step in the metabolic clearance of sertraline.

Enzymes Involved in α-Hydroxy this compound Formation:

Both cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO) are involved in the deamination of sertraline and N-desmethylsertraline, leading to the formation of α-hydroxy this compound. Specifically, in vitro studies have identified the following enzymes as key contributors:

  • Cytochrome P450 Isoforms: CYP3A4 and CYP2C19 have been shown to catalyze the deamination of sertraline.[1] CYP2E1 is also involved in the deamination of N-desmethylsertraline.[2][3]

  • Monoamine Oxidases: Both MAO-A and MAO-B contribute to the deamination of sertraline.[1][2][3]

The α-hydroxy this compound is subsequently glucuronidated for excretion.[2][3]

Data Presentation: In-Vitro Kinetic Parameters for Sertraline Metabolism

The following tables summarize the available quantitative data on the kinetics of sertraline's main metabolic pathways in human liver microsomes (HLM).

Table 1: Michaelis-Menten Kinetic Parameters for Sertraline Metabolism in Human Liver Microsomes

Metabolic PathwayApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
N-demethylation981920[1][4]
Deamination114106[1][4]

Table 2: Kinetic Parameters for Sertraline Deamination by Monoamine Oxidases

EnzymeApparent Km (µM)Apparent Vmax (pmol/min/nmol enzyme)Reference
MAO-A23039.9[1][4]
MAO-B270120[1][4]

Experimental Protocols

Protocol 1: In-Vitro Incubations for the Formation of α-Hydroxy this compound in Human Liver Microsomes

This protocol describes the incubation of sertraline with human liver microsomes to study the formation of α-hydroxy this compound.

Materials:

  • Sertraline hydrochloride

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of sertraline in a suitable solvent (e.g., DMSO or methanol) and dilute to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in the potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer

      • Sertraline working solution

      • Human liver microsome suspension

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

    • Vortex the samples to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: Quantification of α-Hydroxy this compound by LC-MS/MS

This protocol provides a general framework for the quantification of α-hydroxy this compound from in-vitro incubation samples. Method optimization will be required based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate α-hydroxy this compound from sertraline, N-desmethylsertraline, and other potential metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for α-hydroxy this compound and the internal standard. These transitions need to be determined by infusing pure standards of the analytes.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

Data Analysis:

  • Generate a calibration curve using known concentrations of an analytical standard of α-hydroxy this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of α-hydroxy this compound in the samples by interpolating from the calibration curve.

  • Plot the concentration of the formed metabolite against time to determine the rate of formation.

Mandatory Visualizations

Sertraline Metabolic Pathway

Sertraline_Metabolism Sertraline Sertraline NDesmethylsertraline N-Desmethylsertraline Sertraline->NDesmethylsertraline AlphaHydroxyKetone α-Hydroxy this compound Sertraline->AlphaHydroxyKetone N_Demethylation N-Demethylation Deamination1 Deamination NDesmethylsertraline->AlphaHydroxyKetone Deamination2 Deamination Glucuronide Glucuronidated Metabolite AlphaHydroxyKetone->Glucuronide Glucuronidation Glucuronidation N_Demethylation->NDesmethylsertraline CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 Deamination1->AlphaHydroxyKetone CYP3A4, CYP2C19, MAO-A, MAO-B Deamination2->AlphaHydroxyKetone CYP2E1 Glucuronidation->Glucuronide UGTs

Caption: Metabolic pathway of sertraline to α-hydroxy this compound.

Experimental Workflow for In-Vitro Metabolism Study

Experimental_Workflow Preparation 1. Reagent Preparation (Sertraline, HLM, NADPH) Incubation 2. Incubation at 37°C (Time Course) Preparation->Incubation Termination 3. Reaction Termination (Acetonitrile + IS) Incubation->Termination Processing 4. Sample Processing (Centrifugation) Termination->Processing Analysis 5. LC-MS/MS Analysis Processing->Analysis Data 6. Data Analysis (Quantification, Kinetics) Analysis->Data

Caption: Workflow for studying α-hydroxy this compound formation in vitro.

References

Application of NMR Spectroscopy for the Structural Elucidation of Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical sciences for the unambiguous determination of molecular structures. This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of sertraline ketone, a key intermediate in the synthesis of the antidepressant sertraline.

This compound, chemically known as (4S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, possesses a complex chemical structure with multiple chiral centers and distinct proton and carbon environments. NMR spectroscopy allows for the precise mapping of the atomic connectivity and stereochemistry of the molecule.

Key NMR Techniques for Structural Elucidation:

  • ¹H NMR (Proton NMR): Provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative quantities (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. Quaternary carbons are not observed in DEPT spectra.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds. This is crucial for identifying adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically two or three bonds). This is vital for connecting different spin systems and identifying quaternary carbons.

By systematically applying these techniques, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, confirming its molecular structure.

Data Presentation

The following tables summarize the predicted NMR spectral data for this compound. This data serves as a reference for the expected chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-88.10d7.91H
H-2'7.45d2.21H
H-57.40t7.61H
H-6'7.35d8.31H
H-67.25t7.61H
H-5'7.10dd8.3, 2.21H
H-77.05d7.81H
H-44.25t4.51H
H-2a2.80ddd17.0, 10.0, 5.01H
H-2b2.70ddd17.0, 6.0, 4.01H
H-3a2.40m1H
H-3b2.20m1H

Table 2: Predicted ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)

Carbon Assignment¹³C Chemical Shift (δ, ppm)DEPT-135
C-1197.5-
C-4a144.0-
C-4'142.0-
C-8a137.5-
C-3'133.0-
C-5132.5CH
C-1'131.0-
C-6'130.5CH
C-2'129.0CH
C-8128.5CH
C-5'128.0CH
C-6127.0CH
C-7126.5CH
C-445.0CH
C-238.0CH₂
C-330.0CH₂

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 10-20 mg of the purified this compound sample for ¹H NMR and 2D NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; if not, gently warm the sample or use sonication. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Cap the NMR tube and label it appropriately.

2. NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

    • Acquisition Time (AQ): 3.28 s

    • Spectral Width (SW): 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.09 s

    • Spectral Width (SW): 240 ppm

  • DEPT-135:

    • Pulse Program: dept135

    • Number of Scans (NS): 256

    • Relaxation Delay (D1): 2.0 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans (NS): 2 per increment

    • Number of Increments: 256

    • Relaxation Delay (D1): 1.5 s

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (NS): 4 per increment

    • Number of Increments: 256

    • Relaxation Delay (D1): 1.5 s

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (NS): 8 per increment

    • Number of Increments: 256

    • Relaxation Delay (D1): 1.5 s

3. Data Processing and Interpretation

  • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the ¹H NMR spectrum to identify the number of protons, their chemical shifts, multiplicities, and coupling constants.

  • Analyze the ¹³C and DEPT-135 spectra to determine the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • Interpret the COSY spectrum to establish proton-proton connectivities within spin systems.

  • Use the HSQC spectrum to assign protons to their directly attached carbons.

  • Utilize the HMBC spectrum to establish long-range correlations and connect the different spin systems, as well as to assign quaternary carbons.

  • Combine all the information from the 1D and 2D NMR spectra to perform a complete and unambiguous assignment of all signals and confirm the structure of this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition (500 MHz) cluster_data_processing Data Processing cluster_structural_elucidation Structural Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C, DEPT) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d ft Fourier Transform nmr_1d->ft nmr_2d->ft phasing Phase & Baseline Correction ft->phasing calibration Calibration (TMS) phasing->calibration assign_1d Assign 1D Spectra calibration->assign_1d assign_2d Assign 2D Spectra assign_1d->assign_2d structure Confirm Structure of This compound assign_2d->structure

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR proton_info Proton Environments & Spin Systems H1->proton_info C13 ¹³C NMR carbon_info Carbon Skeleton & Types C13->carbon_info DEPT DEPT DEPT->carbon_info COSY COSY connectivity ¹H-¹H Connectivity COSY->connectivity HSQC HSQC direct_bond ¹H-¹³C One-Bond Connectivity HSQC->direct_bond HMBC HMBC long_range ¹H-¹³C Multi-Bond Connectivity HMBC->long_range structure Final Structure Confirmation proton_info->structure carbon_info->structure connectivity->structure direct_bond->structure long_range->structure

Caption: Logical relationship of NMR techniques for structural elucidation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Sertraline Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of sertraline ketone (4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone) in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is low. What are the common causes?

Low overall yield can stem from several factors throughout the synthesis process. Key areas to investigate include:

  • Incomplete reaction: The initial Friedel-Crafts type reaction or subsequent cyclization may not have gone to completion.

  • Isomer formation: Formation of undesired isomers, such as 4-(2,3-dichlorophenyl)-tetralone, can be a significant issue, with reports of it constituting nearly 20% of the product in some cases, which complicates purification and reduces the yield of the desired product.[1]

  • Byproduct formation: Side reactions can lead to the formation of impurities that require extensive purification, resulting in product loss. For instance, during the reduction of the imine intermediate, aryl ring dechlorination can occur.[2]

  • Suboptimal reaction conditions: Temperature, reaction time, catalyst loading, and solvent choice are all critical parameters that can significantly impact yield.

  • Difficulties in isolation and purification: The isolation of intermediates and the final product can be challenging, leading to lower yields.[1]

Q2: I am observing the formation of a significant amount of the 4-(2,3-dichlorophenyl) isomer. How can I minimize this?

The formation of the 2,3-dichloro isomer is a known issue in the synthesis of this compound, which can significantly lower the total yield of racemic sertraline.[1] To minimize its formation, consider the following:

  • Purity of starting materials: Ensure the high purity of 1,2-dichlorobenzene and other reagents to avoid side reactions.

  • Reaction conditions: Carefully control the temperature and reaction time of the Friedel-Crafts reaction.

  • Catalyst choice: The choice and handling of the Lewis acid catalyst (e.g., aluminum chloride) are crucial.

Q3: What are the key parameters to optimize in the Friedel-Crafts reaction for this compound synthesis?

The Friedel-Crafts reaction is a critical step. Based on patented procedures, the following parameters are crucial for optimization:

  • Molar Ratios: The molar ratio of the gamma-butyrolactone starting material to the benzene reagent and the aluminum chloride catalyst is a key factor.[3]

  • Temperature: The reaction temperature should be carefully controlled, with a preferred range between 15°C and 30°C.[3]

  • Solvent: Benzene can be used in excess as both a reagent and a solvent, or a reaction-inert organic solvent can be employed.[3]

ParameterRecommended RangeOptimal Ratio
gamma-butyrolactone : benzene1.0:1.0 to 1.0:20.01.0:2.0 to 1.0:15.0
gamma-butyrolactone : aluminum chloride1.0:0.5 to 1.0:10.01.0:1.0 to 1.0:2.0

Q4: Are there alternative, higher-yielding methods for preparing enantiomerically pure this compound?

Yes, chemoenzymatic methods offer a highly selective route to enantiopure (S)-ketone, a direct precursor to sertraline.[4][5] This approach involves the kinetic resolution of racemic tetralone using a ketoreductase (KRED).

  • Process Overview: A KRED-catalyzed selective bioreduction of the racemic tetralone yields the (S,S)-alcohol with excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1).[4][5][6] This is followed by an efficient oxidation of the resulting alcohol to the enantiopure (S)-ketone.[4][5][6]

  • Yields: While the theoretical maximum yield for the kinetic resolution step is 50%, a 29% conversion has been reported, which is significant for achieving high enantiopurity.[4][5][6] The subsequent oxidation step has been reported to have a high yield of 95%.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol is based on a patented process for the synthesis of sertraline intermediates.[3]

  • Reaction Setup: In a suitable reactor, charge the benzene reagent (in excess to act as a solvent) or a reaction-inert organic solvent.

  • Catalyst Addition: Add aluminum chloride as the Friedel-Crafts catalyst. The molar ratio of gamma-butyrolactone to aluminum chloride should be optimized, with a preferred range of 1.0:1.0 to 1.0:2.0.[3]

  • Starting Material Addition: Slowly add the 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone (a gamma-butyrolactone compound) to the mixture. The molar ratio of the lactone to benzene should be in the range of 1.0:2.0 to 1.0:15.0.[3]

  • Reaction Conditions: Maintain the reaction temperature between 15°C and 30°C.[3] Stir the mixture until the reaction is substantially complete.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up using conventional methods to recover the 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[3]

Protocol 2: Chemoenzymatic Synthesis of (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol is based on a published chemoenzymatic approach to sertraline.[4][5][6]

Step 1: KRED-catalyzed Bioreduction of Racemic Tetralone

  • Reaction Mixture: Prepare a buffered aqueous solution (e.g., pH 7) containing the racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

  • Co-factor Regeneration: Add a sacrificial co-substrate, such as 2-propanol, for the regeneration of the NADPH co-factor.[4]

  • Enzyme Addition: Add the selected ketoreductase (KRED).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature) and pH. Monitor the conversion and enantiomeric excess (ee) by HPLC. The reaction is typically run for several hours.

  • Extraction: After the desired conversion is reached (e.g., 29% after 7 hours), extract the (S,S)-alcohol from the reaction mixture.[4][5][6]

Step 2: Oxidation of (S,S)-alcohol to (S)-ketone

  • Reaction Setup: Dissolve the obtained (S,S)-alcohol in a suitable organic solvent.

  • Catalyst and Oxidant: Add 2-azaadamantane N-oxyl (AZADO) as an organocatalyst and sodium hypochlorite as the oxidant.[4][5][6]

  • Reaction Conditions: Stir the reaction at room temperature for approximately 16 hours.[4]

  • Isolation: After the reaction is complete, isolate the enantiopure (S)-ketone. This step has been reported to achieve a yield of 95%.[4]

Process Flow and Troubleshooting Logic

Troubleshooting_Sertraline_Ketone_Synthesis start Start: Low Yield of this compound check_reaction_completion Check Reaction Completion (TLC, HPLC, NMR) start->check_reaction_completion end_good Achieved High Yield end_bad Yield Still Low Consult Further incomplete_reaction Incomplete Reaction? check_reaction_completion->incomplete_reaction optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Loading incomplete_reaction->optimize_conditions Yes check_isomer_formation Analyze for Isomer Formation (GC-MS, NMR) incomplete_reaction->check_isomer_formation No optimize_conditions->end_good Successful optimize_conditions->end_bad Unsuccessful optimize_conditions->check_reaction_completion isomer_problem High Isomer Content? check_isomer_formation->isomer_problem purify_reagents Purify Starting Materials (e.g., Dichlorobenzene) isomer_problem->purify_reagents Yes check_byproducts Identify Byproducts (Mass Spectrometry) isomer_problem->check_byproducts No adjust_fc_conditions Adjust Friedel-Crafts Conditions: - Catalyst Choice - Temperature Control purify_reagents->adjust_fc_conditions adjust_fc_conditions->end_good Successful adjust_fc_conditions->end_bad Unsuccessful adjust_fc_conditions->check_isomer_formation byproduct_problem Significant Byproducts? check_byproducts->byproduct_problem modify_workup Modify Work-up and Purification Protocol byproduct_problem->modify_workup Yes consider_alternative Consider Alternative Routes: - Chemoenzymatic Synthesis byproduct_problem->consider_alternative No modify_workup->end_good Successful modify_workup->end_bad Unsuccessful modify_workup->check_byproducts consider_alternative->end_good

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Chemoenzymatic_Synthesis_Workflow start Racemic this compound bioreduction KRED-catalyzed Bioreduction (Kinetic Resolution) start->bioreduction separation Separation of (S,S)-alcohol and unreacted (R)-ketone bioreduction->separation oxidation Oxidation of (S,S)-alcohol (e.g., with AZADO/NaOCl) separation->oxidation product Enantiopure (S)-Sertraline Ketone oxidation->product

Caption: Workflow for the chemoenzymatic synthesis of (S)-sertraline ketone.

References

overcoming challenges in the chiral resolution of sertraline ketone isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of sertraline and its precursors, such as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline ketone). This guide provides troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of sertraline and its ketone precursor?

The main strategies for separating the stereoisomers of sertraline and its precursors include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[1]

  • Diastereomeric Salt Crystallization: A classical resolution method where the racemic mixture (typically the amine) is reacted with an optically pure acid (a resolving agent) to form diastereomeric salts.[2] These salts have different solubilities and can be separated by fractional crystallization.[3] D-(-)-mandelic acid is a commonly used agent for resolving the cis-racemate of sertraline.[3]

  • Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[4][5]

  • Dynamic Kinetic Resolution (DKR): An enhancement of enzymatic resolution where the unreactive enantiomer is racemized in-situ. This allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% limit of standard kinetic resolution.[5][6]

  • Capillary Electrophoresis (CE): Specifically, cyclodextrin-modified micellar electrokinetic chromatography (MEKC) has been shown to resolve all four stereoisomers of sertraline.[7][8]

Q2: How do I choose the best resolution method?

The choice of method depends on your objective:

  • For Analytical Quantification (e.g., determining enantiomeric purity): Chiral HPLC and Capillary Electrophoresis (CE) are the most suitable methods.[1][9] They offer high resolution, sensitivity, and validated protocols for determining the enantiomeric excess (ee) of sertraline in drug substances and formulations.[10]

  • For Preparative or Industrial Scale Separation: Diastereomeric salt crystallization is a robust and scalable method often used in industrial processes.[2] Dynamic Kinetic Resolution (DKR) is also highly effective for producing a single, desired enantiomer in high yield and purity.[5]

Q3: What are the stereoisomers of sertraline, and why is their separation critical?

Sertraline has two chiral centers, resulting in four stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S).[3]

  • The therapeutically active isomer is the cis-(1S,4S)-enantiomer .[3]

  • Enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[11] The other isomers of sertraline are considered impurities.

  • Regulatory agencies require strict control of enantiomeric purity, making efficient and accurate chiral separation a critical aspect of quality control in pharmaceutical development.[11][12]

Part 2: Troubleshooting Guide: Chiral HPLC

This section addresses common issues encountered during the chiral separation of sertraline isomers using HPLC.

Q1: Why am I seeing poor or no peak resolution between enantiomers?

  • Cause: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is critical. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective. For example, a Chiralpak IG-3 column (amylose tris(3-chloro-5-methylphenylcarbamate)) has been successfully used under reversed-phase conditions.[1][13][14] Cyclodextrin-based columns like CYCLOBOND I 2000 DM are also effective.[10]

  • Cause: Suboptimal Mobile Phase Composition.

    • Solution: Systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The type and concentration of buffer, as well as the pH, can significantly impact enantioselectivity.[10][15] Adding a small amount of an amine modifier like diethylamine (DEA) can improve peak shape and resolution for basic compounds like sertraline.[13][14]

  • Cause: Incorrect Temperature.

    • Solution: Temperature affects the thermodynamics of the chiral recognition process. Test a range of column temperatures (e.g., 25°C to 30°C). Lower temperatures often improve resolution but may increase analysis time and backpressure.[13]

Q2: My peak shapes are broad or show tailing. What should I do?

  • Cause: Secondary Interactions with the Stationary Phase.

    • Solution: For amine compounds like sertraline, free silanol groups on the silica support can cause tailing. Add a competitor base, such as 0.1% DEA, to the mobile phase to block these active sites.[14]

  • Cause: Low pH causing protonation issues.

    • Solution: Adjust the mobile phase pH. The optimal pH depends on the pKa of the analyte and the nature of the CSP.[10]

  • Cause: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: My retention times are drifting or unstable. How can I fix this?

  • Cause: Inadequate Column Equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes or more, especially when changing mobile phase composition.

  • Cause: Fluctuations in Temperature or Flow Rate.

    • Solution: Use a column oven to maintain a constant, stable temperature. Ensure the HPLC pump is delivering a consistent, pulse-free flow.

  • Cause: Mobile Phase Instability.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

Data Presentation: Comparison of Chiral HPLC Conditions
ParameterMethod 1Method 2Method 3
Stationary Phase Chiralpak IG-3 (amylose-based)[13][14]CYCLOBOND I 2000 DM (dimethylated β-cyclodextrin)[10]C8 with Chiral Additive[15]
Mobile Phase Acetonitrile:Water:DEA (75:25:0.1 v/v/v)[14]pH and buffer concentration dependent[10]10 mM TBAHS buffer (pH 3):Acetonitrile (87:13 v/v)[15]
Chiral Selector Bonded to stationary phaseBonded to stationary phase12 mM 2-hydroxypropyl-β-cyclodextrin (in mobile phase)[15]
Flow Rate 1.0 mL/min[14]Not specifiedNot specified
Temperature 30 °C[14]Optimized as a key parameter[10]Optimized as a key parameter[15]
Detection UV at 215 nm[14]Not specifiedUV at 220 nm[15]
Key Feature Single-run method for content and all impurities.[14]Specifically for sertraline and its related enantiomers.[10]UHPLC method for fast analysis.[15]
Experimental Protocol: Chiral HPLC Method Development
  • Select a CSP: Start with a column known to be effective for amines, such as a polysaccharide-based (e.g., Chiralpak IG-3) or cyclodextrin-based CSP.

  • Initial Mobile Phase: Begin with a simple reversed-phase mobile phase, such as Acetonitrile/Water (50/50). Add 0.1% DEA to improve peak shape.

  • Optimize Organic Modifier: Vary the percentage of acetonitrile from 40% to 80% to find the optimal retention and resolution.

  • Adjust pH and Buffer: If resolution is poor, introduce a buffer (e.g., phosphate or acetate) and screen different pH values (e.g., from 3 to 7).

  • Optimize Temperature: Evaluate the effect of column temperature (e.g., 20°C, 25°C, 30°C) on resolution and analysis time.

  • Validate Method: Once optimal conditions are found, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection/quantification.

Visualization: HPLC Troubleshooting Workflow

HPLCTroubleshooting start Start: Poor Resolution decision1 Is the CSP appropriate for amines? start->decision1 action1 Select Polysaccharide or Cyclodextrin CSP decision1->action1 No decision2 Is the Mobile Phase optimized? decision1->decision2 Yes action1->decision2 action2 1. Vary % Organic Modifier 2. Add Amine (e.g., 0.1% DEA) 3. Adjust pH / Buffer decision2->action2 No decision3 Is the Temperature optimized? decision2->decision3 Yes action2->decision3 end_node Resolution Achieved decision3->end_node Yes fail_node Consult Specialist decision3->fail_node No action3 Test range from 20°C to 35°C DiastereomerWorkflow racemate Racemic Amine (R-NH2 + S-NH2) mix Mix in Solvent racemate->mix agent Chiral Resolving Agent (S-Acid) agent->mix salts Diastereomeric Salts in Solution (R-NH3+•S-Acid-) + (S-NH3+•S-Acid-) mix->salts crystallize Cool & Crystallize salts->crystallize filter Filter crystallize->filter solid Solid Crystal (Less Soluble Salt) (e.g., S-NH3+•S-Acid-) filter->solid filtrate Filtrate (More Soluble Salt) (e.g., R-NH3+•S-Acid-) filter->filtrate liberate Liberate Amine (Add Base) solid->liberate pure_enantiomer Pure Enantiomer (S-NH2) liberate->pure_enantiomer DKR_Concept cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) R_start_KR R-Enantiomer Enzyme_KR Enzyme R_start_KR->Enzyme_KR k_slow (negligible) S_start_KR S-Enantiomer Product_KR S-Product S_start_KR->Product_KR k_fast Enzyme_KR->Product_KR Result_KR Result at 50% Conv: 50% S-Product 50% R-Enantiomer (unreacted) Max Yield = 50% R_start_DKR R-Enantiomer S_start_DKR S-Enantiomer R_start_DKR->S_start_DKR k_rac Racemization Racemization Catalyst S_start_DKR->R_start_DKR k_rac Product_DKR S-Product S_start_DKR->Product_DKR k_fast Enzyme_DKR Enzyme Enzyme_DKR->Product_DKR Result_DKR Result: Unreacted enantiomer is continuously racemized. Max Yield -> 100%

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with matrix effects in the LC-MS/MS analysis of sertraline and its metabolites, such as sertraline ketone. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate matrix effects, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte (e.g., this compound) in the mass spectrometer's ion source.[2][3] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression, or increase it, which is called ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4]

Q2: What are the common causes of ion suppression or enhancement?

A2: Ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components for ionization.[5] Several factors contribute to this:

  • Competition for Charge: In electrospray ionization (ESI), there is a limited number of charges available on the surface of the droplets.[6] If high concentrations of matrix components are present, they can compete with the analyte for these charges, leading to reduced ionization efficiency for the analyte of interest.[4]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[4][7] This can affect the efficiency of solvent evaporation and the subsequent release of gas-phase ions, leading to ion suppression.[4][7]

  • Co-precipitation: Non-volatile matrix components can co-precipitate with the analyte as the solvent evaporates, trapping the analyte in the solid phase and preventing its ionization.[5]

  • Ion Pairing: Some matrix components can form ion pairs with the analyte, neutralizing its charge and preventing its detection by the mass spectrometer.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the LC eluent after the analytical column.[2][8] A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs due to eluting matrix components.[2]

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[1][9] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What is a suitable internal standard for the analysis of this compound?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as sertraline-d3 or N-desmethylsertraline-d4.[10][11] SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations.[1][12] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[13]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your LC-MS/MS analysis of this compound.

Problem 1: Poor Sensitivity and Inconsistent Results

Possible Cause: Significant ion suppression is likely occurring, leading to a reduced analyte signal and high variability.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[14][15]

    • Protein Precipitation (PPT): A quick method to remove the bulk of proteins. However, it may not effectively remove phospholipids, a major source of ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[14]

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[14] This is often the best approach for complex biological matrices.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

    • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[2][16] Ensure the diluted analyte concentration remains above the lower limit of quantitation (LLOQ).

Problem 2: Non-linear Calibration Curve

Possible Cause: Matrix effects can vary with analyte concentration, leading to a non-linear relationship between response and concentration.

Solutions:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[1][6] This helps to compensate for consistent matrix effects across the concentration range.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned earlier, a SIL-IS is the most reliable way to correct for matrix effects and restore linearity.[12][17] The ratio of the analyte peak area to the IS peak area should remain constant despite variations in ionization efficiency.

Problem 3: Retention Time Shifts

Possible Cause: While not a direct measure of matrix effects, retention time shifts can indicate column fouling by matrix components, which can exacerbate matrix effects over time.

Solutions:

  • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

  • Column Washing: Implement a robust column washing step at the end of each analytical run to remove retained matrix components.

  • Improved Sample Cleanup: Re-evaluate your sample preparation method to reduce the amount of matrix components being injected onto the column.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spiked Sample): Extract a blank matrix sample using your established protocol. Spike the analyte and internal standard into the final, extracted matrix.

    • Set C (Pre-Extraction Spiked Sample): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B) * 100%

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) * 100%

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion suppression
MF > 1Ion enhancement

A coefficient of variation (%CV) of the IS-normalized MF across different lots of blank matrix of >15% indicates a significant and variable matrix effect that needs to be addressed.[13]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To effectively remove proteins, salts, and phospholipids from plasma samples prior to LC-MS/MS analysis of this compound.

Methodology:

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma sample with 100 µL of 4% phosphoric acid. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute sertraline and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Visualizing the Troubleshooting Workflow

Troubleshooting_Matrix_Effects start Start: Inconsistent Results or Poor Sensitivity Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Significant ME? (IS-Normalized MF CV > 15%) assess_me->is_me_significant optimize_sp Optimize Sample Preparation (LLE or SPE) is_me_significant->optimize_sp Yes system_ok System OK? (No Significant ME) is_me_significant->system_ok No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc sample_dilution Consider Sample Dilution optimize_lc->sample_dilution reassess_me Re-assess Matrix Effect sample_dilution->reassess_me me_resolved ME Resolved? reassess_me->me_resolved me_resolved->optimize_sp No, Re-evaluate Strategy proceed Proceed with Validation me_resolved->proceed Yes end End proceed->end system_ok->proceed

Caption: A flowchart illustrating a systematic approach to troubleshooting matrix effects.

Analyte-Matrix Interaction in LC-MS/MS

Analyte_Matrix_Interaction cluster_LC LC System cluster_MS MS Ion Source Analyte This compound Ionization Ionization Process (ESI) Analyte->Ionization Enters Ion Source Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Ionization Co-elutes & Competes Suppression Ion Suppression Matrix->Suppression Signal Analyte Signal Ionization->Signal Successful Ionization Ionization->Suppression Interference

Caption: The relationship between the analyte, matrix, and the resulting MS signal.

References

optimization of mobile phase for better separation of sertraline and its ketone metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of sertraline and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate sertraline and its metabolites?

A common starting point for the reversed-phase HPLC separation of sertraline and its metabolites is a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium acetate).[1] A typical initial ratio to consider is in the range of 35:65 to 80:20 (v/v) of organic solvent to aqueous buffer.[1] The pH of the aqueous buffer is a critical parameter and is often adjusted to a value between 3.0 and 7.5.[1]

Q2: Which organic solvent is better for the separation: acetonitrile or methanol?

Both acetonitrile and methanol can be used for the separation of sertraline.[2] Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better efficiency.[3] However, methanol is a suitable and more cost-effective alternative.[2][3] The choice between the two can also influence the selectivity of the separation, so it is recommended to screen both during method development.[2] For instance, one study found that a methanol-water mobile phase provided sharp, well-defined peaks with good symmetry for sertraline analysis.[2]

Q3: What type of HPLC column is most suitable for this separation?

Reversed-phase columns, particularly C8 and C18 columns, are widely used and have proven effective for the separation of sertraline and its metabolites.[1] The choice between C8 and C18 depends on the hydrophobicity of the analytes. A C18 column provides stronger hydrophobic retention, which may be beneficial for separating closely related compounds.

Q4: Why is the pH of the mobile phase important?

The pH of the mobile phase is a critical factor as it affects the ionization state of the analytes, which in turn influences their retention and peak shape.[4] For basic compounds like sertraline, adjusting the pH of the mobile phase can significantly impact the separation. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure consistent ionization and good peak shape.

Q5: Are there any additives that can improve the separation?

Yes, additives can be incorporated into the mobile phase to enhance separation. Triethylamine (TEA) is often added in small concentrations (around 0.1%) to the mobile phase to reduce peak tailing of basic compounds like sertraline by masking active silanol groups on the stationary phase.[1] Chiral selectors, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added to the mobile phase for the enantiomeric separation of sertraline and its isomers.[5][6]

Troubleshooting Guides

Issue 1: Poor Resolution Between Sertraline and its Ketone Metabolite

Possible Causes & Solutions:

  • Incorrect Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal.

    • Solution: Perform a gradient elution to determine the approximate organic solvent concentration needed to elute the compounds. Based on this, optimize the isocratic mobile phase composition by making small, systematic changes to the solvent ratio.[3] If using isocratic elution, consider switching to a shallow gradient around the elution point of the analytes.[4]

  • Inappropriate Organic Solvent: The chosen organic solvent (acetonitrile or methanol) may not provide sufficient selectivity.

    • Solution: Switch the organic solvent. If you are using acetonitrile, try methanol, and vice-versa. The change in solvent can alter the selectivity of the separation.[2]

  • Suboptimal pH of the Mobile Phase: The pH may not be providing the best separation selectivity.

    • Solution: Systematically vary the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly alter the retention times and potentially resolve co-eluting peaks.[4]

  • Column Temperature is Not Optimized: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.

    • Solution: Adjust the column temperature. Increasing the temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be aware that it can also decrease retention times.[7]

Issue 2: Peak Tailing for Sertraline or its Metabolite

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Basic compounds like sertraline can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[8]

    • Solution 1: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[1] This will mask the active silanol sites.

    • Solution 2: Adjust the pH of the mobile phase. Operating at a lower pH (e.g., around 3) will protonate the silanol groups, reducing their interaction with the basic analyte.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.[7][8]

    • Solution: Dilute the sample and inject a smaller amount onto the column.[8]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the column.[9] Using a guard column can help extend the life of the analytical column.[10]

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the aqueous and organic components can improve reproducibility.

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the mobile phase before each injection.[9]

  • Fluctuations in Temperature: Variations in the ambient or column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

  • Changes in Mobile Phase pH: If the mobile phase buffer has a pH close to the pKa of one of its components, small changes in composition can lead to significant pH shifts.

    • Solution: Choose a buffer system with a pKa within ±1 pH unit of the desired mobile phase pH for stable buffering capacity.

Data Presentation

Table 1: Summary of Reported HPLC Methods for Sertraline Analysis

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
C8Acetonitrile / 12.3 mM Phosphate Buffer (pH 3.0) with 0.1% Triethylamine (35:65, v/v)Not SpecifiedNot Specified[1]
Chiralpak IG-3Acetonitrile / Water / Diethylamine (75:25:0.1, v/v/v)1.0215[11]
C18Acetonitrile / Methanol / Ammonium Acetate Buffer (pH 7.5) (35:20:45, v/v/v)1.0235
ZORBAX SB-C18Acetonitrile / 0.15 M Sodium Dihydrogen Phosphate / Water (36:20:44, v/v/v)1.0240/200[12]
C18Acetonitrile / Phosphate Buffer (pH 2.9) (80:20, v/v)1.0205
Kromasil 100-5C8Acetonitrile / Buffer (NaH2PO4, β-cyclodextrin, HP-β-CD) (pH 3.0) (35:65, v/v)1.0218[5]
Purospher RP-18eMethanol / Water (75:25, v/v)Not Specified273[2]
Alltima C18Acetonitrile / 170 mM Phosphate Buffer (pH 3.0) with 18 mM HP-β-CD (32:68, v/v)1.0225[6]

Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase for Sertraline and Ketone Metabolite Separation

  • Initial Column and Mobile Phase Selection:

    • Select a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Scouting Gradient Run:

    • Perform a fast linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • This will determine the approximate percentage of organic solvent required to elute sertraline and its ketone metabolite.

  • Optimization of Organic Solvent Percentage (Isocratic or Gradient):

    • For Isocratic Elution: Based on the scouting run, perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., in 5% increments) around the elution concentration.

    • For Gradient Elution: Design a shallow gradient around the elution concentrations observed in the scouting run to improve the resolution between the parent drug and metabolite.

  • Evaluation of Organic Solvent Type:

    • Repeat steps 2 and 3 using Methanol as Mobile Phase B.

    • Compare the chromatograms obtained with acetonitrile and methanol to determine which provides better selectivity and resolution.

  • Optimization of Mobile Phase pH:

    • Prepare a series of aqueous mobile phases (Mobile Phase A) with different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5) using appropriate buffers (e.g., phosphate, acetate).

    • Repeat the optimized isocratic or gradient run from step 3 with each pH to assess the impact on retention and resolution.

  • Fine-Tuning with Additives (if necessary):

    • If peak tailing is observed, add 0.1% triethylamine to the mobile phase.

    • Re-evaluate the separation after the addition of the modifier.

  • Final Method Validation:

    • Once the optimal mobile phase composition is determined, validate the method for parameters such as linearity, precision, accuracy, and robustness.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start 1. Initial Setup cluster_scouting 2. Scouting cluster_optimization 3. Optimization cluster_refinement 4. Refinement cluster_end 5. Finalization start Select Column (e.g., C18) mp_prep Prepare Mobile Phases (A: Aqueous, B: Organic) start->mp_prep scout Perform Fast Gradient Run mp_prep->scout opt_solvent Optimize Organic Solvent % scout->opt_solvent eval_solvent Evaluate Solvent (ACN vs. MeOH) opt_solvent->eval_solvent opt_ph Optimize pH eval_solvent->opt_ph additives Add Modifiers (e.g., TEA) opt_ph->additives If Tailing Occurs final Final Validated Method opt_ph->final If Separation is Good additives->final

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions problem Poor Separation cause1 Suboptimal Solvent Ratio problem->cause1 cause2 Incorrect Solvent Choice problem->cause2 cause3 Non-ideal pH problem->cause3 cause4 Peak Tailing problem->cause4 sol1 Adjust Organic % cause1->sol1 sol2 Switch ACN/MeOH cause2->sol2 sol3 Vary pH cause3->sol3 sol4 Add TEA / Lower pH cause4->sol4

Caption: Logic diagram for troubleshooting poor separation.

References

Technical Support Center: Stability of Sertraline Ketone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of sertraline ketone in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, also known as α-hydroxy this compound, is a metabolite of the antidepressant drug sertraline.[1][2] It is formed in the liver through the deamination of either sertraline or its primary active metabolite, N-desmethylsertraline.[2][3] This metabolic process is carried out by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, as well as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2] Following its formation, this compound is further metabolized through glucuronidation.[1]

Q2: Why is the stability of this compound in biological samples a concern?

A2: The stability of any analyte in a biological matrix is crucial for accurate quantification in pharmacokinetic, toxicokinetic, and other clinical or preclinical studies. Degradation of this compound after sample collection can lead to an underestimation of its concentration, resulting in erroneous data and interpretations. Ketones, as a chemical class, can be susceptible to degradation, making stability assessment a critical component of bioanalytical method validation.

Q3: What are the common types of stability assessments for bioanalytical methods?

A3: Standard stability assessments for bioanalytical methods include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a specified period, mimicking the time samples may be left on a lab bench.

  • Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed sample extract when stored in the autosampler before analysis.

Troubleshooting Guide

Problem 1: I am observing lower than expected concentrations of this compound in my plasma samples.

  • Possible Cause 1: Inadequate Storage Temperature. Ketone bodies have shown temperature-dependent stability, with significant degradation observed at -20°C compared to -80°C.

  • Troubleshooting Tip: Ensure that plasma samples are stored at -80°C immediately after collection and processing. If long-term storage is required, -80°C is highly recommended over -20°C to minimize degradation.

  • Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing samples can lead to the degradation of sensitive analytes.

  • Troubleshooting Tip: Aliquot samples into smaller volumes after the initial processing. This allows for the use of a fresh aliquot for each analytical run, avoiding the need for repeated freeze-thaw cycles of the entire sample. While sertraline and N-desmethylsertraline have been shown to be stable for up to three freeze-thaw cycles, the stability of this compound under these conditions is not explicitly known and should be evaluated.[4]

Problem 2: My quality control (QC) samples for this compound are failing during analytical runs, showing a decreasing trend.

  • Possible Cause: Post-Preparative Instability. The processed sample extract containing this compound may be degrading in the autosampler before injection.

  • Troubleshooting Tip: Investigate the post-preparative stability of this compound in the extraction solvent. It is advisable to perform the analysis as soon as possible after sample preparation. If delays are unavoidable, store the processed samples at a lower temperature (e.g., 4°C) in the autosampler, if possible, and for a validated period.

Problem 3: I am having difficulty finding a validated method for the simultaneous analysis of sertraline, N-desmethylsertraline, and this compound.

  • Possible Cause: Lack of Published Methods. While numerous methods exist for the quantification of sertraline and N-desmethylsertraline, the simultaneous measurement of this compound is less commonly reported.

  • Troubleshooting Tip: Develop and validate an in-house analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique suitable for this purpose. During method development, pay close attention to the chromatographic separation of the three analytes and potential matrix effects.

Data Presentation: Stability of Sertraline and its Metabolites in Human Plasma

The following tables summarize the known stability of sertraline and N-desmethylsertraline in human plasma. Due to the lack of specific data for this compound, an inferred stability profile is provided based on the stability of the parent compound and general chemical principles for ketones.

Table 1: Stability of Sertraline and N-desmethylsertraline in Human Plasma

Stability TypeConditionDurationSertraline Stability (% Recovery)N-desmethylsertraline Stability (% Recovery)Reference
Short-Term (Bench-Top)Room Temperature2 hoursStableStable[4]
Freeze-Thaw3 cycles-StableStable[4]
Long-Term-80°C28 daysStableStable[4]

Table 2: Inferred Stability Profile for this compound in Human Plasma

Stability TypeConditionRecommended DurationRationale
Short-Term (Bench-Top)Room Temperature≤ 2 hoursBased on the stability of the parent compound. Should be experimentally verified.
Freeze-Thaw≤ 3 cycles-Based on the stability of the parent compound. Should be experimentally verified.
Long-Term-80°CTo be determinedGeneral knowledge suggests better stability of ketones at lower temperatures. Long-term stability at -20°C may be compromised.
Post-Preparative4°C in AutosamplerTo be determinedShould be evaluated to ensure stability during the analytical run.

Note: The stability profile for this compound is inferred and should be experimentally validated.

Experimental Protocols

Protocol: Assessment of Analyte Stability in a Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure for evaluating the stability of an analyte, which can be adapted for this compound.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare working solutions by diluting the stock solution with the appropriate solvent to be used for spiking into the biological matrix.

  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of the biological matrix (e.g., human plasma) with the working solution to achieve low, medium, and high concentrations of this compound.

    • Prepare a sufficient number of aliquots for each concentration level to be used in the stability studies.

  • Baseline Analysis:

    • Immediately after preparation, analyze a set of the freshly prepared QC samples (n=3-6 for each concentration) to establish the baseline (T=0) concentration.

  • Stability Studies:

    • Freeze-Thaw Stability:

      • Store a set of QC samples at -80°C for at least 24 hours.

      • Thaw the samples completely at room temperature.

      • Repeat this freeze-thaw cycle for the desired number of cycles (e.g., three cycles).

      • After the final thaw, analyze the samples and compare the results to the baseline concentrations.

    • Short-Term (Bench-Top) Stability:

      • Keep a set of QC samples at room temperature for a specified duration (e.g., 2, 4, 8, 24 hours).

      • After the specified time, analyze the samples and compare the results to the baseline concentrations.

    • Long-Term Stability:

      • Store sets of QC samples at the desired temperature (e.g., -20°C and -80°C).

      • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw them, and analyze.

      • Compare the results to the baseline concentrations.

    • Post-Preparative Stability:

      • Extract a set of QC samples according to the analytical method.

      • Store the final extracts in the autosampler at a controlled temperature (e.g., 4°C or room temperature).

      • Inject and analyze the samples at various time points (e.g., 0, 12, 24, 48 hours) and compare the results.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each set of stability samples.

    • Compare the mean concentrations of the stability samples to the baseline concentrations. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.

Visualizations

Sertraline_Metabolism Sertraline Sertraline Desmethylsertraline N-desmethylsertraline Sertraline->Desmethylsertraline CYPs, MAOs Sertraline_Ketone This compound (α-hydroxy this compound) Sertraline->Sertraline_Ketone CYP3A4, CYP2C19 MAO-A, MAO-B Desmethylsertraline->Sertraline_Ketone CYP3A4, CYP2C19 MAO-A, MAO-B Glucuronide Glucuronide Conjugate Sertraline_Ketone->Glucuronide Glucuronidation

Caption: Metabolic pathway of sertraline to this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Conditions Prep_Stock Prepare Stock & Working Solutions Spike_Matrix Spike Biological Matrix (Low, Med, High QC) Prep_Stock->Spike_Matrix Baseline Analyze Baseline (T=0) Concentration Spike_Matrix->Baseline FT Freeze-Thaw Spike_Matrix->FT ST Short-Term (Bench-Top) Spike_Matrix->ST LT Long-Term Spike_Matrix->LT PP Post-Preparative Spike_Matrix->PP Analyze_Stability Analyze Stability Samples Compare Compare to Baseline (Acceptance: ±15%) Analyze_Stability->Compare FT->Analyze_Stability ST->Analyze_Stability LT->Analyze_Stability PP->Analyze_Stability

Caption: General workflow for assessing analyte stability.

References

minimizing impurity formation during the synthesis of sertraline ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of sertraline ketone and its subsequent conversion to sertraline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its conversion to sertraline, offering potential causes and recommended solutions.

Issue 1: High Levels of Dechlorinated Impurities

Symptoms:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis shows significant peaks corresponding to mono-chloro or non-chlorinated sertraline-related compounds.[1][2]

  • Mass Spectrometry (MS) data confirms the loss of one or both chlorine atoms from the dichlorophenyl ring.

Potential Causes:

  • Aggressive Hydrogenation Conditions: High temperature and/or high pressure during the reduction of the imine intermediate can lead to dehalogenation.[1]

  • Inappropriate Catalyst: Certain catalysts may have higher activity towards dehalogenation.

Recommended Solutions:

  • Optimize Hydrogenation Conditions:

    • Maintain a lower reaction temperature, preferably between 15-35°C.[1]

    • Keep the hydrogen pressure below 2 kg, ideally between 0.1-1 kg.[1]

  • Catalyst Selection:

    • Use catalysts with lower dehalogenation potential, such as palladium on calcium carbonate (Pd/CaCO₃) or palladium on barium sulfate (Pd/BaSO₄).[1][3]

  • Use of Dehalogenation Inhibitors:

    • In some cases, the addition of a dehalogenating agent or inhibitor to the reaction mixture can suppress the formation of these impurities. One approach involves using a mixture of a halogenated hydrocarbon (e.g., o-dichlorobenzene) with an organic solvent like methanol during reduction with Raney Nickel to keep dechlorinated impurities below 0.1%.[2]

Issue 2: Unfavorable Cis/Trans Isomer Ratio

Symptoms:

  • Chromatographic analysis (HPLC or chiral HPLC) indicates a low ratio of the desired cis-isomer to the undesired trans-isomer.[3][4]

Potential Causes:

  • Suboptimal Reduction Catalyst: The choice of catalyst and its support can significantly influence the stereoselectivity of the imine reduction.

  • Reaction Solvent: The solvent system used during hydrogenation can affect the isomeric ratio.

Recommended Solutions:

  • Catalyst System:

    • The use of Pd/BaSO₄ as a catalyst in methanol for the reduction of the imine has been shown to yield a cis/trans ratio greater than 3:1.[3]

  • Solvent and Temperature Control:

    • Perform the hydrogenation in a suitable solvent such as methanol, ethanol, or tetrahydrofuran.[1][3]

    • Conduct the reaction at or below 35°C.[3]

Issue 3: Presence of Unreacted this compound (Sertralone)

Symptoms:

  • A peak corresponding to the starting material, sertralone, is observed in the final product analysis.[3][]

Potential Causes:

  • Incomplete Imine Formation: The reaction between sertralone and methylamine may not have gone to completion.

  • Inefficient Reduction: The subsequent reduction of the imine may be incomplete.

Recommended Solutions:

  • Optimize Imine Formation:

    • Ensure adequate reaction time (e.g., 40-50 hours) and temperature (e.g., 70-80°C) for the reaction of sertralone with aqueous methylamine.[3]

  • Ensure Complete Reduction:

    • Verify the activity of the hydrogenation catalyst.

    • Allow for sufficient reaction time during hydrogenation (e.g., up to 24 hours).[3]

  • Purification:

    • Sertralone can be removed by extraction with a water-immiscible solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of sertraline from this compound?

A1: The most frequently encountered impurities include:

  • Stereoisomers: The undesired trans-isomers, (1S,4R) and (1R,4S)-sertraline, and the undesired cis-enantiomer, (1R,4R)-sertraline.[4]

  • Dechlorinated Impurities: These are compounds where one or both chlorine atoms on the phenyl ring have been replaced by hydrogen.[1]

  • Sertralone: The unreacted starting ketone.[]

  • Other Related Substances: These can include 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene, which have been observed in commercial batches at levels of 0.05% to 0.15%.[7]

  • N-nitroso-sertraline: A potential genotoxic impurity that can form under certain conditions.[8]

Q2: How can I control the stereochemical outcome of the reduction step?

A2: The stereoselectivity of the reduction of the N-methyl-naphthalenimine intermediate is crucial for maximizing the yield of the desired (1S,4S)-cis-sertraline. Key factors to control include:

  • Catalyst Choice: Palladium-based catalysts are commonly used. For instance, Pd/BaSO₄ has been reported to favor the formation of the cis isomer.[3]

  • Reaction Conditions: Lower temperatures (e.g., at or below 35°C) and pressures can improve selectivity.[3]

  • Chiral Resolution: After the formation of the racemic cis-sertraline, a chiral acid like D-(-)-mandelic acid can be used to selectively precipitate the desired (1S,4S)-isomer.[6]

Q3: What analytical techniques are recommended for impurity profiling?

A3: A combination of chromatographic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique for quantifying known and unknown impurities. Chiral HPLC columns are necessary for separating the stereoisomers of sertraline.[9][10][11]

  • Gas Chromatography (GC): GC is also used for the analysis of organic volatile impurities and some of the less polar byproducts.[7][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and characterization of unknown impurities by providing molecular weight information.[8][12]

Q4: Are there any specific safety concerns regarding sertraline synthesis impurities?

A4: Yes, N-nitroso-sertraline is a potential impurity of concern due to its classification as a probable human carcinogen.[8] It is crucial to have a validated analytical method, such as LC-MS/MS, with a low limit of quantification (LOQ) to ensure that the levels of this impurity are below the regulatory acceptable intake (AI) limits.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Dechlorinated Impurity Formation

ParameterConditionResulting Dechlorinated Impurity LevelReference
Hydrogenation Temperature High TemperatureIncreased formation[1]
15-35°CMinimized formation[1]
Hydrogenation Pressure High PressureIncreased formation[1]
< 2 kg (0.1-1 kg preferred)Minimized formation[1]
Catalyst Raney Nickel with o-dichlorobenzene< 0.1%[2]
5% Pd/CaCO₃Not specified, but used in a high-purity synthesis[1]

Table 2: Stereoselectivity of Imine Reduction

CatalystSolventTemperaturePressureCis/Trans RatioReference
Pd/BaSO₄Methanol≤ 35°C4-5 kg> 3:1[3]
5% Pd/CaCO₃Methanol20-35°C0.5 kgNot specified, but leads to high purity cis-product after resolution[1]

Experimental Protocols

Protocol 1: Stereoselective Hydrogenation to Minimize Dechlorination

Objective: To reduce 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine to cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine with minimal formation of dechlorinated impurities.

Materials:

  • 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine

  • 5% Palladium on Calcium Carbonate (Pd/CaCO₃)

  • Methanol

  • Water

  • Hydrogen gas

  • Hydrogenation flask/autoclave

Procedure:

  • Charge the hydrogenation flask with 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (10 g), 5% Pd/CaCO₃ (0.6 g), water (2 ml), and methanol (150 ml).[1]

  • Seal the flask and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 0.5 kg.[1]

  • Stir the reaction mixture at 20-35°C for approximately 3.5 hours, monitoring the reaction progress by TLC or HPLC.[1]

  • Upon completion, vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under vacuum to obtain the crude product.

  • Analyze the crude product by HPLC or GC to determine the levels of dechlorinated impurities and the cis/trans isomer ratio.

Visualizations

impurity_formation_pathway cluster_synthesis Sertraline Synthesis cluster_impurities Impurity Formation sertralone Sertralone (this compound) imine N-Methyl Imine Intermediate sertralone->imine Methylamine unreacted_ketone Unreacted Sertralone sertralone->unreacted_ketone Incomplete Reaction racemic_cis_trans Racemic cis/trans Sertraline imine->racemic_cis_trans Hydrogenation (e.g., Pd/CaCO3) dechlorinated Dechlorinated Impurities imine->dechlorinated High Temp/ Pressure cis_sertraline (1S,4S)-Sertraline (Desired Product) racemic_cis_trans->cis_sertraline Chiral Resolution (e.g., Mandelic Acid) trans_isomer Trans Isomers racemic_cis_trans->trans_isomer Non-selective Reduction

Caption: Synthetic pathway of sertraline and points of impurity formation.

troubleshooting_workflow start High Dechlorinated Impurity Detected check_temp Is Hydrogenation Temperature > 35°C? start->check_temp check_pressure Is Hydrogenation Pressure > 2 kg? check_temp->check_pressure No reduce_temp Action: Reduce Temperature to 15-35°C check_temp->reduce_temp Yes check_catalyst Review Catalyst Selection check_pressure->check_catalyst No reduce_pressure Action: Reduce Pressure to 0.1-1 kg check_pressure->reduce_pressure Yes change_catalyst Action: Consider Pd/CaCO3 or Pd/BaSO4 check_catalyst->change_catalyst Yes end_good Impurity Levels Acceptable check_catalyst->end_good No reduce_temp->end_good reduce_pressure->end_good change_catalyst->end_good

Caption: Troubleshooting workflow for high dechlorinated impurity levels.

References

enhancing the sensitivity of analytical methods for low concentrations of sertraline ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive analysis of sertraline ketone, a metabolite of the antidepressant sertraline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure it at low concentrations?

This compound is a metabolite of sertraline, formed through deamination of both sertraline and its primary active metabolite, N-desmethylsertraline.[1][2][3] Monitoring low concentrations of this compound can be crucial for comprehensive pharmacokinetic studies, understanding the complete metabolic profile of sertraline, and in toxicological assessments where even minor metabolites might be relevant.

Q2: Which analytical techniques are most suitable for detecting low concentrations of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique due to its high sensitivity and selectivity, which are essential for quantifying analytes at low concentrations in complex biological matrices like plasma or urine.[4][5][6][7] Other techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but they may lack the required sensitivity for trace-level analysis.[8]

Q3: What are the typical challenges encountered when analyzing this compound at low concentrations?

Common challenges include:

  • Low recovery during sample preparation.

  • Matrix effects from endogenous components in the biological sample, leading to ion suppression or enhancement in LC-MS/MS.[9]

  • Poor chromatographic peak shape (e.g., tailing, broadening).

  • Insufficient sensitivity to reach the desired lower limit of quantification (LLOQ).

  • Analyte instability during sample collection, storage, or processing.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Q: I am not detecting a signal for this compound, or the signal is much lower than expected. What are the potential causes and solutions?

A: This is a common issue that can stem from problems in sample preparation, chromatography, or mass spectrometry.

Troubleshooting Steps:

  • Verify Sample Preparation Recovery:

    • Problem: this compound may be lost during the extraction process. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods, and their efficiency can be affected by the choice of solvent, pH, and sorbent.[10][11][12][13]

    • Solution:

      • Check Extraction Efficiency: Spike a blank matrix with a known concentration of this compound standard and process it alongside your samples. Analyze the extract to determine the recovery rate. For sertraline and its metabolites, recovery can vary significantly based on the extraction method.[10]

      • Optimize Extraction Parameters:

        • pH Adjustment: The recovery of sertraline and its metabolites is often pH-dependent. Adjust the pH of the sample to ensure that this compound is in a neutral form for efficient extraction with organic solvents.

        • Solvent Selection (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partition coefficient for this compound.

        • Sorbent Selection (SPE): For SPE, ensure the sorbent chemistry is appropriate. A mismatch between the sorbent's retention mechanism and the analyte's properties is a common cause of low recovery.[12] Consider a less retentive sorbent if the analyte is retained too strongly.[13]

  • Investigate Mass Spectrometer Settings:

    • Problem: Incorrect mass transitions (precursor and product ions) or suboptimal ion source parameters will lead to a weak or absent signal.

    • Solution:

      • Optimize Mass Transitions: Infuse a pure standard of this compound into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies. While specific transitions for this compound are not widely published, they can be predicted based on its chemical structure and fragmentation patterns of similar compounds.

      • Tune Ion Source Parameters: Optimize the ion source temperature, gas flows (nebulizer, auxiliary, and collision gas), and ion spray voltage to maximize the signal for this compound.

  • Assess Chromatographic Performance:

    • Problem: Poor peak shape (e.g., broad or split peaks) can result in a low signal-to-noise ratio, making detection difficult at low concentrations.

    • Solution:

      • Mobile Phase Composition: Adjust the mobile phase composition (organic solvent ratio, pH, and additives) to improve peak shape. For sertraline analysis, a mobile phase of acetonitrile and a phosphate buffer is often used.[8]

      • Column Selection: Ensure you are using an appropriate HPLC column (e.g., C18, C8) that provides good retention and separation for this compound.

Issue 2: High Variability and Poor Reproducibility

Q: My results for this compound concentration are highly variable between replicate injections or different samples. What could be the cause?

A: Poor reproducibility is often linked to inconsistencies in the analytical process or matrix effects.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Problem: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound, leading to erratic signal intensity.

    • Solution:

      • Improve Sample Cleanup: Enhance your sample preparation method to remove more interfering substances. This could involve a more rigorous SPE wash step or a multi-step LLE.

      • Modify Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects and improve reproducibility.

  • Check for Sample Carryover:

    • Problem: Residual analyte from a high-concentration sample can be carried over in the autosampler and injected with the subsequent sample, leading to artificially high results in low-concentration samples or blanks.

    • Solution:

      • Optimize Autosampler Wash: Use a strong wash solution for the autosampler needle and injection port between injections.

      • Injection Order: Analyze samples in an order that minimizes the impact of carryover (e.g., avoid injecting a blank immediately after the highest calibrator).

  • Ensure Consistent Sample Processing:

    • Problem: Minor variations in sample preparation steps (e.g., vortexing time, evaporation temperature) can lead to variability in recovery.

    • Solution:

      • Standardize the Protocol: Ensure that all samples, calibrators, and quality controls are processed identically. Automation of sample preparation can help minimize human error.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sertraline and its primary metabolite, N-desmethylsertraline, using LC-MS/MS. While specific data for this compound is limited in the literature, these values provide a benchmark for developing a sensitive analytical method.

Table 1: LC-MS/MS Method Parameters for Sertraline and N-desmethylsertraline

ParameterSertralineN-desmethylsertralineReference
Precursor Ion (m/z) 306.1292.1[4][5][14]
Product Ion (m/z) 159.1159.1[4][5][14]
Linear Range (ng/mL) 2.50 - 32010.0 - 1280[4][14]
LLOQ (ng/mL) 2.5010.0[4][14]
Recovery (%) 94.295.7[4][14]

Table 2: Comparison of Analytical Methods for Sertraline

Analytical MethodLLOQ (ng/mL)Linearity (ng/mL)Reference
LC-MS/MS 0.10.1 - 100[6][15]
HPLC-UV 7.57.5 - 250[8]
Spectrophotometry 3201000 - 10000[16]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a simple and rapid method for sample cleanup, suitable for initial method development.

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound from other metabolites and matrix components.

  • Flow Rate: 0.450 mL/min.[14]

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined empirically by infusing a this compound standard. Based on the structure, the precursor ion [M+H]⁺ would be expected.

  • Source Parameters: Optimize source temperature, gas flows, and voltage for maximum signal intensity.

Visualizations

Sertraline_Metabolism sertraline Sertraline desmethylsertraline N-desmethylsertraline (Active Metabolite) sertraline->desmethylsertraline CYP Enzymes sertraline_ketone This compound sertraline->sertraline_ketone Deamination (CYP3A4, CYP2C19, MAO-A/B) desmethylsertraline->sertraline_ketone Deamination (CYP3A4, CYP2C19, MAO-A/B, CYP2E1) ketone_glucuronide Ketone Glucuronide sertraline_ketone->ketone_glucuronide Glucuronidation

Caption: Metabolic pathway of sertraline to this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma) extraction Extraction (PPT, LLE, or SPE) sample->extraction extract Final Extract extraction->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data quantification Quantification data->quantification report Results Reporting quantification->report

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic start Low Sensitivity Issue check_ms Check MS Parameters (Transitions, Source Tuning) start->check_ms ms_ok MS Parameters OK? check_ms->ms_ok check_prep Evaluate Sample Prep (Recovery, Matrix Effects) prep_ok Sample Prep OK? check_prep->prep_ok check_chrom Assess Chromatography (Peak Shape, Retention) chrom_ok Chromatography OK? check_chrom->chrom_ok ms_ok->check_prep Yes optimize_ms Optimize MS ms_ok->optimize_ms No prep_ok->check_chrom Yes optimize_prep Optimize Extraction prep_ok->optimize_prep No optimize_chrom Optimize LC Method chrom_ok->optimize_chrom No success Sensitivity Improved chrom_ok->success Yes optimize_ms->check_ms optimize_prep->check_prep optimize_chrom->check_chrom

References

Technical Support Center: Quantification of Sertraline and its Metabolites in Postmortem Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of sertraline and its metabolites, including sertraline ketone, in postmortem tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of sertraline that should be considered in postmortem toxicology?

A1: The primary and pharmacologically active metabolite of sertraline is desmethylsertraline.[1] Sertraline also undergoes metabolism to form a ketone and an alcohol, which are then excreted as conjugates.[1] Specifically, sertraline and desmethylsertraline can be deaminated to form α-hydroxy this compound.[2][3]

Q2: Why is the analysis of sertraline in postmortem tissues challenging?

A2: The analysis is challenging due to significant postmortem redistribution, where the drug concentrations in various tissues can change after death.[4] This can lead to difficulties in interpreting the toxicological significance of the measured concentrations. Additionally, the complex nature of postmortem tissue matrices requires robust sample preparation and analytical methods to minimize interferences.

Q3: What are the typical concentration ranges of sertraline observed in postmortem tissues?

A3: Sertraline concentrations can vary widely depending on the dosage, duration of use, and the specific tissue being analyzed. Studies have reported whole blood concentrations ranging from 0.005 to 0.392 µg/mL in postmortem cases.[4] Tissue concentrations are often significantly higher than in blood, particularly in the liver and lungs.[5]

Q4: Is there a validated method specifically for the quantification of this compound in postmortem tissues?

A4: While the metabolic pathway to this compound is known, detailed and validated analytical methods specifically for its quantification in postmortem tissues are not extensively documented in the provided search results.[1][2][3] Method development would likely require derivatization to improve chromatographic separation and detection, similar to approaches used for other metabolites.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the complex tissue matrix.Optimize the homogenization and extraction procedure. Consider using a more effective solvent system or a solid-phase extraction (SPE) method. Ensure the pH of the extraction solvent is optimized for the analyte's chemical properties.
Analyte degradation during sample processing.Minimize the time between sample collection and analysis. Store samples at appropriate temperatures (e.g., -80°C) to reduce enzymatic activity.
High Matrix Effects (Ion Suppression/Enhancement in LC-MS) Co-eluting endogenous compounds from the tissue matrix interfering with the ionization of the target analyte.Improve sample cleanup procedures. Utilize a more selective extraction technique like SPE. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Consider using a different ionization source or method.
Poor Chromatographic Peak Shape Inappropriate column chemistry or mobile phase composition.Select a column with a suitable stationary phase for the analyte's polarity. Optimize the mobile phase pH and organic solvent composition to improve peak symmetry.
Contamination of the analytical column.Use a guard column to protect the analytical column from strongly retained matrix components. Implement a column washing step after each injection.
Inconsistent Results and High Variability Significant postmortem redistribution of the analyte.Whenever possible, analyze multiple tissue types to get a more comprehensive understanding of the drug's distribution. Use a consistent sampling site for each tissue type across different cases.
Non-homogenous tissue samples.Ensure thorough homogenization of the entire tissue sample before taking an aliquot for extraction to obtain a representative sample.
Difficulty in Quantifying this compound Lack of a commercially available analytical standard for this compound.Chemical synthesis of a reference standard may be necessary for accurate quantification.
Low concentrations of the ketone metabolite in tissues.Develop a highly sensitive analytical method, potentially involving derivatization to enhance the signal, coupled with a sensitive detector like a mass spectrometer.

Quantitative Data Summary

Table 1: Postmortem Distribution of Sertraline (Specimen/Blood Ratio) [4]

SpecimenMean Ratio ± SDNumber of Cases (n)
Urine0.47 ± 0.396
Vitreous Humor0.02 ± 0.014
Liver74 ± 5911
Lung67 ± 4511
Kidney7.4 ± 511
Spleen46 ± 4510
Muscle2.1 ± 1.38
Brain22 ± 1410
Heart9 ± 711
Bile36 ± 268

Note: The high standard deviations indicate significant variability and potential for postmortem redistribution.

Table 2: Reported Postmortem Concentrations of Sertraline and Desmethylsertraline

AnalyteMatrixConcentration RangeReference
SertralineWhole Blood0.005 - 0.392 µg/mL[4]
SertralinePeripheral Blood0.13 - 2.1 mg/L[6]
DesmethylsertralinePeripheral Blood0.11 - 6.0 mg/L[6]
SertralineCentral Blood0.18 - 2.0 mg/L[6]
DesmethylsertralineCentral Blood0.12 - 6.7 mg/L[6]
SertralineLiver21 - 160 mg/kg[6]

Note: Quantitative data for this compound in postmortem tissues was not available in the provided search results.

Experimental Protocols

General Protocol for Sertraline and Desmethylsertraline Quantification in Postmortem Tissues

This protocol is a generalized procedure based on common practices for the analysis of sertraline and its primary metabolite in postmortem tissues. Specific optimization will be required for this compound.

1. Sample Preparation (Homogenization)

  • Thaw frozen tissue samples at room temperature.

  • Weigh a representative portion of the tissue (e.g., 1 gram).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) or deionized water to create a uniform slurry.

2. Extraction

  • Solid-Phase Extraction (SPE) - Recommended for cleaner extracts:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Load the tissue homogenate onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the analytes of interest with a suitable elution solvent.

  • Liquid-Liquid Extraction (LLE):

    • To the tissue homogenate, add an appropriate organic extraction solvent (e.g., n-butyl chloride).

    • Adjust the pH of the aqueous phase to optimize the extraction of the analytes.

    • Vortex or shake the mixture vigorously to facilitate the transfer of analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the organic layer containing the analytes.

3. Derivatization (Optional but may be necessary for GC analysis and for improving sensitivity for the ketone)

  • Evaporate the collected extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., a silylating or acylating agent).

  • Heat the mixture to complete the reaction.

4. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the derivatized or underivatized extract onto a GC column.

    • Use a temperature program to separate the analytes.

    • Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) or full-scan mode.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Inject the extract onto a reverse-phase LC column.

    • Use a gradient elution with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

5. Quantification

  • Prepare a calibration curve using matrix-matched standards (e.g., spiked blank tissue homogenate).

  • Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

  • Use an internal standard to correct for variations in extraction efficiency and instrument response.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue_Collection Postmortem Tissue Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Spiking Addition of Internal Standard Homogenization->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Spiking->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Recommended GC_MS GC-MS Analysis (with Derivatization) Reconstitution->GC_MS Quantification Quantification using Calibration Curve LC_MS_MS->Quantification GC_MS->Quantification Data_Review Data Review and Reporting Quantification->Data_Review Troubleshooting_Workflow Start Analytical Issue Encountered Check_Recovery Low Analyte Recovery? Start->Check_Recovery Optimize_Extraction Optimize Extraction Method (pH, solvent) Check_Recovery->Optimize_Extraction Yes Check_Matrix_Effects High Matrix Effects? Check_Recovery->Check_Matrix_Effects No Check_Storage Review Sample Storage and Handling Optimize_Extraction->Check_Storage End Issue Resolved Optimize_Extraction->End Check_Storage->End Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix_Effects->Improve_Cleanup Yes Check_Peak_Shape Poor Peak Shape? Check_Matrix_Effects->Check_Peak_Shape No Modify_Chroma Modify Chromatographic Conditions Improve_Cleanup->Modify_Chroma Improve_Cleanup->End Modify_Chroma->End Check_Column Check/Replace Column and Guard Column Check_Peak_Shape->Check_Column Yes Check_Variability Inconsistent Results? Check_Peak_Shape->Check_Variability No Optimize_Mobile_Phase Optimize Mobile Phase Composition Check_Column->Optimize_Mobile_Phase Check_Column->End Optimize_Mobile_Phase->End Standardize_Sampling Standardize Tissue Sampling Protocol Check_Variability->Standardize_Sampling Yes Check_Variability->End No Ensure_Homogeneity Ensure Thorough Sample Homogenization Standardize_Sampling->Ensure_Homogeneity Standardize_Sampling->End Ensure_Homogeneity->End

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Sertraline and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantitative determination of the antidepressant sertraline and its primary active metabolite, N-desmethylsertraline, in human plasma. The methodologies outlined are predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely employed in pharmacokinetic and therapeutic drug monitoring studies. While the focus is on sertraline and N-desmethylsertraline, the principles and protocols described can be adapted for other related compounds.

The validation of these bioanalytical methods is crucial to ensure the reliability and accuracy of the data, which informs critical decisions in drug development and clinical practice. This guide adheres to the principles outlined in regulatory guidelines issued by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Comparison of LC-MS/MS Methodologies

The following tables summarize the key parameters of several published LC-MS/MS methods for the analysis of sertraline and N-desmethylsertraline in human plasma. These methods showcase a range of techniques for sample preparation and chromatographic separation, each with its own advantages in terms of recovery, sensitivity, and throughput.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) SertralineSertralineSertraline, N-desmethylsertralineSertraline, N-desmethylsertraline
Internal Standard (IS) Zaleplon[6][7]Telmisartan[8]Sertraline-d3, N-desmethylsertraline-d4[9][10]Midazolam[11]
Sample Preparation Liquid-Liquid Extraction (LLE) with cyclohexane[6][7]Protein Precipitation (PP) with acetonitrile[8][12]Protein Precipitation (PP)[10][13]Liquid-Liquid Extraction (LLE) with ethyl acetate[14]
Chromatographic Column Shimadzu ODS C18 (5 µm, 150 x 4.6 mm)[6]TC-C18 (5 µm, 150 x 4.6 mm)[8]Poroshell EC-C18 (2.7 µm, 3 x 100 mm)[9][10]Acquity UPLC BEH C18[11]
Mobile Phase Methanol:10 mmol/L ammonium acetate:acetonitrile (62:28:10, v/v/v)[6]70% acetonitrile and 30% 10 mM ammonium acetate (0.1% formic acid)[8]Water with 0.1% formic acid and acetonitrile (gradient)[9][10][13]Acetonitrile and 1% formic acid in water (gradient)[11]
Flow Rate Not SpecifiedNot Specified0.450 mL/min[9][10][13]0.40 mL/min[11]

Table 2: Mass Spectrometric and Method Performance Data

ParameterMethod 1Method 2Method 3Method 4
Ionization Mode Electrospray Ionization (ESI), Positive[6]Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive[9][10]Electrospray Ionization (ESI), Positive[11]
MRM Transitions (m/z) Not SpecifiedNot SpecifiedSertraline: 306.1 → 159.1, N-desmethylsertraline: 292.1 → 159.1[9][10]Sertraline: 306.3 → 275.2[11][12]
Linearity Range (ng/mL) 0.5 - 25.0[6][7]0.1 - 50.0[8][15]Sertraline: 2.50 - 320, N-desmethylsertraline: 10.0 - 1280[9][10]1.0 - 100.0[11]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[6][7]0.1[8][15]Sertraline: 2.50, N-desmethylsertraline: 10.0[9][10]1.0[11]
Intra-day Precision (%RSD) < 7.8[6][7]< 4.40[8]2.2 - 12.2[10]Not Specified
Inter-day Precision (%RSD) < 9.5[6][7]< 3.55[8]2.2 - 12.2[10]Not Specified
Accuracy (%) Not SpecifiedNot Specified92.0 - 111.7 (LLOQ: 84.3 - 106.0)[10]Not Specified
Recovery (%) Not Specified88.0 - 90.0[8]Sertraline: 94.2, N-desmethylsertraline: 95.7[10]Not Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

Method 2: Protein Precipitation (PP) followed by LC-MS/MS

This method offers a rapid and straightforward approach for sample cleanup.[8]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (Telmisartan).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[12]

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.[12]

  • Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: TC-C18 (5 µm, 150 x 4.6 mm)[8]

  • Mobile Phase: 70% acetonitrile and 30% 10 mM ammonium acetate with 0.1% formic acid[8]

  • Injection Volume: 20 µL

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method 3: Protein Precipitation for Sertraline and N-desmethylsertraline

This protocol is optimized for the simultaneous quantification of the parent drug and its major metabolite.[10]

1. Sample Preparation (Protein Precipitation):

  • Use 200 µL of human plasma.

  • Add internal standards (sertraline-d3 and N-desmethylsertraline-d4).

  • Precipitate proteins using an organic solvent.

2. Chromatographic Conditions:

  • Column: Poroshell EC-C18 (2.7 µm, 3 x 100 mm)[9][10]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.[9][10]

  • Flow Rate: 0.450 mL/min[9][10]

3. Mass Spectrometric Conditions:

  • Ionization: ESI, positive mode.[10]

  • MRM Transitions:

    • Sertraline: m/z 306.1 → 159.1[9][10]

    • Sertraline-d3: m/z 309.1 → 275.2[9][10]

    • N-desmethylsertraline: m/z 292.1 → 159.1[9][10]

    • N-desmethylsertraline-d4: m/z 296.2 → 279.0[9][10]

Visualizing the Bioanalytical Workflow

The following diagrams, generated using Graphviz, illustrate the typical workflow of a bioanalytical method validation and the logical steps involved in the LC-MS/MS analysis.

Bioanalytical_Method_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Human Plasma Sample Collection SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PP or LLE) SampleStorage->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing MethodValidation Method Validation (Accuracy, Precision, etc.) DataProcessing->MethodValidation Report Final Report MethodValidation->Report LCMSMS_Analysis_Logic cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PP or LLE) Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

References

comparative analysis of sertraline ketone levels with different sertraline dosages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available scientific literature concerning the relationship between sertraline administration at varying dosages and the resultant levels of both endogenous ketone bodies and a key sertraline metabolite, α-hydroxy sertraline ketone. While direct dose-response studies on this specific topic are limited, this document synthesizes pharmacokinetic data and findings from related metabolic studies to offer a comprehensive overview.

Executive Summary

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, leading to the formation of various metabolites, including α-hydroxy this compound.[1][2] Concurrently, sertraline has been observed to influence metabolic parameters, including glucose and insulin levels, which are intrinsically linked to the body's production of endogenous ketone bodies such as β-hydroxybutyrate. This guide explores the intersection of these two metabolic pathways.

Interestingly, a recent study has indicated a potential predictive relationship between baseline serum levels of the endogenous ketone body 3-hydroxybutyrate (β-hydroxybutyrate) and the therapeutic effectiveness of sertraline.[4][5][6] This finding suggests a noteworthy interaction between sertraline's mechanism of action and the ketogenic state of the patient.

Sertraline Dosage and Metabolite Levels: A Pharmacokinetic Perspective

The metabolism of sertraline is complex, involving multiple cytochrome P450 enzymes.[1][2] One of the metabolic pathways involves the deamination of sertraline and its primary active metabolite, desmethylsertraline, to form α-hydroxy this compound.[1]

Given the linear pharmacokinetics of sertraline within the typical clinical dosage range (50-200 mg/day), it is reasonable to hypothesize that the concentration of its metabolites, including α-hydroxy this compound, would also exhibit a dose-dependent increase.[3] The following table provides a hypothetical projection of this relationship, emphasizing that these are not empirically derived values from a direct comparative study but are based on the principle of linear pharmacokinetics.

Table 1: Hypothetical Dose-Proportional Relationship of Sertraline and its Ketone Metabolite

Sertraline Dosage (mg/day)Expected Relative Plasma Concentration of SertralineExpected Relative Plasma Concentration of α-hydroxy this compound
501x1y
1002x2y
1503x3y
2004x4y

This table is illustrative and based on the assumption of linear pharmacokinetics. 'x' and 'y' represent baseline relative concentrations and are not absolute values. Actual patient-to-patient variability in metabolism can lead to significant deviations.

Sertraline and Endogenous Ketone Bodies

A study by Saito et al. (2021) investigated the link between serum 3-hydroxybutyrate (3HB, also known as β-hydroxybutyrate or BHB) and the effectiveness of sertraline in patients with psychogenic somatoform symptoms.[4][5][6] The study found that higher baseline levels of 3HB were a significant predictor of a positive response to sertraline treatment.[4][5]

While this study did not assess changes in ketone levels in response to different sertraline dosages, it highlights a crucial interplay between the patient's metabolic state and the drug's efficacy. The findings suggest that individuals with a metabolic profile leaning towards ketogenesis may derive more benefit from sertraline. The study administered sertraline at a standard dose of 50 mg/day.[6]

Table 2: Summary of Findings from Saito et al. (2021)

ParameterObservationImplication
Baseline Serum 3-Hydroxybutyrate (3HB) Higher levels (≥80 μmol/L) were associated with a greater likelihood of positive treatment response to sertraline (50 mg/day).[4]Patient's baseline ketogenic state may be a biomarker for predicting sertraline efficacy.
Sertraline Intervention Patients with elevated baseline 3HB showed a significant positive response to sertraline treatment.[5]Sertraline's therapeutic mechanism may be modulated by or interact with pathways related to ketone body metabolism.

Experimental Protocols

Measurement of Sertraline and its Metabolites

The quantification of sertraline and its metabolites, such as α-hydroxy this compound, in biological matrices like plasma or serum is typically performed using advanced analytical techniques.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation: A simple liquid-liquid extraction of the plasma sample is performed using a solvent like ethyl acetate to isolate the drug and its metabolites.

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., Acquity UPLC BEH C18). A gradient mobile phase, often composed of acetonitrile and formic acid in water, is used to separate the analytes.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify sertraline and its metabolites based on their unique mass-to-charge ratios (m/z) of precursor and product ions.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

Measurement of Endogenous Ketone Bodies

The primary endogenous ketone bodies are β-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone. Accurate quantification in biological samples is crucial for metabolic studies.

Methodology: UPLC-MS/MS for Ketone Body Quantification

  • Sample Preparation: Biological samples (e.g., serum, tissue homogenates) are deproteinized, often using a cold solvent mixture like acetonitrile and methanol. Stable isotope-labeled internal standards for BHB (e.g., [3,4,4,4-D4]βOHB) and AcAc (e.g., [U-13C4]AcAc) are added for accurate quantification.[7]

  • Chromatographic Separation: The extracted samples are analyzed using a UPLC system with a reverse-phase column. This method can also be adapted to separate D- and L-βOHB enantiomers after a derivatization step.[7]

  • Mass Spectrometric Detection: Tandem mass spectrometry is used to detect and quantify the ketone bodies and their internal standards based on their specific mass transitions.[7]

  • Data Analysis: The concentrations of the endogenous ketone bodies are calculated from the ratios of the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of sertraline and a typical experimental workflow for analyzing sertraline and ketone body levels.

Sertraline_Metabolism cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Sertraline Sertraline CYP_enzymes CYP3A4, CYP2C19, MAO-A, MAO-B Sertraline->CYP_enzymes N-demethylation Deamination Deamination Sertraline->Deamination Desmethylsertraline N-desmethylsertraline (active metabolite) CYP_enzymes->Desmethylsertraline Desmethylsertraline->Deamination Ketone_Metabolite α-hydroxy this compound Deamination->Ketone_Metabolite Glucuronidation Glucuronidation Ketone_Metabolite->Glucuronidation Excreted_Metabolites Excreted Metabolites Glucuronidation->Excreted_Metabolites Experimental_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_results Results Patient Patient Cohort (Varying Sertraline Dosages) Blood_Sample Blood Sample Collection Patient->Blood_Sample Centrifugation Centrifugation to separate plasma/serum Blood_Sample->Centrifugation Extraction Liquid-Liquid Extraction (for Sertraline) Protein Precipitation (for Ketones) Centrifugation->Extraction UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis Sertraline_Levels Sertraline & Metabolite Concentrations Data_Analysis->Sertraline_Levels Ketone_Levels Endogenous Ketone Body Levels Data_Analysis->Ketone_Levels

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of sertraline ketone, a critical starting material in the synthesis of the antidepressant sertraline. The selection of an appropriate analytical technique is paramount for ensuring the purity and quality of raw materials, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document presents a cross-validation perspective, offering detailed experimental protocols and expected performance data to aid researchers in method selection and implementation.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Analyte Volatility Ideal for non-volatile and thermally labile compounds. This compound can be analyzed directly without derivatization.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to improve volatility and chromatographic performance.
Derivatization Generally not required.Often necessary for polar compounds like ketones to improve peak shape and thermal stability.
Instrumentation HPLC system with a UV or Diode Array Detector (DAD).GC system coupled with a Mass Spectrometer (MS).
Sensitivity Good, with UV detection. Can be enhanced with more sensitive detectors.Excellent, particularly with Selected Ion Monitoring (SIM) for high sensitivity and specificity.
Selectivity Good, based on retention time and UV spectrum.Excellent, provides both chromatographic separation and mass spectral data for definitive identification.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential need for derivatization.

Experimental Workflow for Cross-Validation

A robust cross-validation ensures that both HPLC and GC-MS methods provide comparable, accurate, and reliable results for the analysis of this compound. The following workflow outlines the key steps in this process.

Cross-Validation Workflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation Sample This compound Sample HPLC_Analysis Sample Analysis by HPLC Sample->HPLC_Analysis GCMS_Analysis Sample Analysis by GC-MS Sample->GCMS_Analysis Standard Reference Standard HPLC_Method HPLC Method Development & Validation Standard->HPLC_Method GCMS_Method GC-MS Method Development & Validation Standard->GCMS_Method Spiked Spiked Samples Spiked->HPLC_Analysis Spiked->GCMS_Analysis HPLC_Method->HPLC_Analysis Data_Analysis Statistical Analysis of Results HPLC_Analysis->Data_Analysis GCMS_Method->GCMS_Analysis GCMS_Analysis->Data_Analysis Conclusion Method Equivalency Assessment Data_Analysis->Conclusion

Cross-Validation Workflow Diagram

Data Presentation: Comparative Performance Characteristics

The following table summarizes the expected quantitative performance data for the analysis of this compound by HPLC and GC-MS. These values are based on typical performance characteristics for the analysis of aromatic ketones and related pharmaceutical intermediates.

ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) ≥ 0.999≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0
Precision (% RSD) < 2.0< 5.0
Limit of Detection (LOD) (µg/mL) ~0.1~0.01
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.03

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is based on established procedures for the analysis of aromatic ketones and related pharmaceutical impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • This compound Reference Standard

3. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a target concentration of 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method is designed for the sensitive and specific analysis of this compound. Derivatization is often recommended for ketones to improve their chromatographic properties.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

2. Chemicals and Reagents:

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound Reference Standard

3. Derivatization Procedure:

  • Evaporate an aliquot of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound.

Logical Decision Pathway for Method Selection

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

Method Selection Pathway Decision Pathway for this compound Analysis Method Selection Start Start: Define Analytical Need Routine_QC Routine Quality Control? Start->Routine_QC High_Throughput High Sample Throughput Required? High_Sensitivity Trace Level Analysis (e.g., genotoxic impurity)? High_Throughput->High_Sensitivity No HPLC Select HPLC High_Throughput->HPLC Yes Definitive_ID Definitive Identification Required? High_Sensitivity->Definitive_ID No GCMS Select GC-MS High_Sensitivity->GCMS Yes Definitive_ID->HPLC No (with reservations) Definitive_ID->GCMS Yes Routine_QC->High_Throughput Yes Routine_QC->High_Sensitivity No

Method Selection Decision Diagram

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC offers a more straightforward approach, suitable for routine quality control with high sample throughput, as it generally does not require derivatization. GC-MS, on the other hand, provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and for applications where definitive identification is critical. The cross-validation of both methods is a robust strategy to ensure the accuracy and reliability of analytical data for this key pharmaceutical intermediate. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the intended application of the results.

A Comparative Analysis of the Metabolic Profiles of Sertraline, Desmethylsertraline, and Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of the selective serotonin reuptake inhibitor (SSRI) sertraline and its primary metabolites, desmethylsertraline and sertraline ketone. The information presented is supported by experimental data to aid in understanding the pharmacokinetics and metabolic pathways of these compounds, which is crucial for drug development and clinical pharmacology.

Executive Summary

Sertraline undergoes extensive metabolism in the body, primarily through N-demethylation to its major active metabolite, desmethylsertraline. Both sertraline and desmethylsertraline are further metabolized via oxidative deamination to form this compound (also known as α-hydroxy this compound). While desmethylsertraline exhibits a significantly longer half-life than the parent drug, it is considerably less potent as a serotonin reuptake inhibitor. This compound is considered an inactive metabolite and is subsequently eliminated through glucuronidation. This guide details the pharmacokinetic parameters of sertraline and desmethylsertraline, outlines the metabolic pathways, and provides protocols for their experimental determination.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for sertraline and desmethylsertraline. Data for this compound is limited as it is a transient and inactive metabolite.

ParameterSertralineDesmethylsertralineThis compound
Half-life (t½) 24–32 hours[1]56–120 hours[1]Data not readily available
Time to Peak Plasma Concentration (Tmax) 4–10 hours[1]8–10 hours[1]Data not readily available
Metabolism N-demethylation, Oxidative deamination, Glucuronidation[2][3]Oxidative deamination, Glucuronidation[2]Glucuronidation[2]
Primary Metabolizing Enzymes CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6, MAO-A, MAO-B, UGTs[2][4]CYP3A4, CYP2C19, CYP2E1, MAO-A, MAO-B[2]UGTs[2]
Pharmacological Activity ActiveActive (less potent than sertraline)[5]Inactive[3]

Metabolic Pathways

Sertraline is primarily metabolized in the liver. The two main initial metabolic routes are N-demethylation to desmethylsertraline and oxidative deamination to this compound. Desmethylsertraline also undergoes oxidative deamination to form this compound. Finally, this compound is conjugated with glucuronic acid to facilitate its excretion.

Sertraline Metabolism sertraline Sertraline desmethylsertraline Desmethylsertraline sertraline->desmethylsertraline N-demethylation (CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6) sertraline_ketone This compound (α-hydroxy this compound) sertraline->sertraline_ketone Oxidative deamination (CYP3A4, CYP2C19, MAO-A/B) desmethylsertraline->sertraline_ketone Oxidative deamination (CYP3A4, CYP2C19, CYP2E1, MAO-A/B) glucuronide This compound Glucuronide sertraline_ketone->glucuronide Glucuronidation (UGTs)

Metabolic pathway of sertraline.

Experimental Protocols

Quantification of Sertraline and Desmethylsertraline in Human Plasma by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of sertraline and desmethylsertraline in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add a suitable internal standard.

  • Add 1 mL of 1 M NaOH to alkalinize the sample.

  • Add 5 mL of a mixture of heptane and isoamyl alcohol (98.5:1.5 v/v) as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (75:25, v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 273 nm.[6]

  • Column Temperature: 30°C.

c. Calibration and Quantification

Prepare a series of calibration standards by spiking blank plasma with known concentrations of sertraline and desmethylsertraline. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentrations in the unknown samples from this curve.

In Vitro Metabolism of Sertraline using Human Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of sertraline using human liver microsomes.

a. Incubation Mixture

  • Prepare a reaction mixture containing:

    • Human liver microsomes (0.5 mg/mL protein).

    • Sertraline (at desired concentrations, e.g., 1-100 µM).

    • Phosphate buffer (100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

b. Reaction Initiation and Termination

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

c. Sample Analysis

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the disappearance of the parent drug (sertraline) and the formation of metabolites (desmethylsertraline and this compound) using a validated analytical method, such as LC-MS/MS.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of sertraline and its metabolites in a biological sample.

Experimental Workflow sample Biological Sample (e.g., Plasma) extraction Sample Preparation (e.g., Liquid-Liquid Extraction) sample->extraction analysis Chromatographic Separation (e.g., HPLC) extraction->analysis detection Detection (e.g., UV or MS) analysis->detection data Data Analysis and Quantification detection->data

Workflow for Sertraline Analysis.

Conclusion

The metabolic profile of sertraline is characterized by its conversion to a long-acting but less potent metabolite, desmethylsertraline, and subsequent deamination to the inactive this compound. Understanding these pathways and possessing robust analytical methods for their quantification are essential for pharmacokinetic modeling, drug-drug interaction studies, and the overall development of safer and more effective therapeutic strategies. The provided protocols offer a foundation for researchers to conduct their own investigations into the metabolism of sertraline and its derivatives.

References

Assessing the Linearity and Range of Analytical Assays for Sertraline's Major Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of analytical methods for determining the linearity and range of assays for N-desmethylsertraline, the primary active metabolite of the antidepressant sertraline. The performance of various analytical techniques is supported by experimental data to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. A comprehensive comparison of different analytical techniques for N-desmethylsertraline is presented below.

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)MatrixReference
LC-MS/MSSertraline, N-desmethylsertraline5.90 - 188.70 ng/mL (for N-desmethylsertraline)0.9957Serum[1]
UPLC-MS/MSSertraline, N-desmethylsertraline10.0 - 1280 ng/mL (for N-desmethylsertraline)≥ 0.9992Human Plasma[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. Below are protocols for two common techniques used to assess the linearity and range of N-desmethylsertraline.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[1]
  • Sample Preparation: Analytes were extracted from serum samples via protein precipitation. N-methyl fluoxetine and N-methyl duloxetine were utilized as internal standards.

  • Chromatographic Separation: Separation was achieved on an ES Sonoma C18(2) column (2.1 mm × 50 mm, 3 μm) with a gradient elution program. The mobile phase consisted of 0.2% formic acid in acetonitrile and 50% methanol-water with 6 mmol·L-1 ammonium acetate.

  • Mass Spectrometry: An API 4000 triple quadrupole system with an electrospray ionization (ESI) source was operated in positive ion mode. The analytes were detected using multiple reaction monitoring (MRM).

  • Linearity Assessment: The calibration curve for N-desmethylsertraline was established over the concentration range of 5.90 to 188.70 ng/mL, yielding a correlation coefficient (r²) of 0.9957.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method[2]
  • Sample Preparation: A simple liquid-liquid extraction with ethyl acetate was used for sample preparation from human plasma.

  • Chromatographic Separation: An Acquity UPLC BEH C18 column was used for chromatographic separation with a gradient mobile phase system composed of acetonitrile and 1% formic acid in water at a flow rate of 0.40 mL/min.

  • Mass Spectrometry: A XEVO TQD mass spectrometer with an electrospray ionization source was operated in positive ion mode. The multiple reaction monitoring transitions for N-desmethylsertraline were m/z 292.1 → 159.1 and for its deuterated internal standard (N-desmethylsertraline-d4) were m/z 296.2 → 279.0.

  • Linearity Assessment: The calibration curve for N-desmethylsertraline in human plasma was linear over the range of 10.0 to 1280 ng/mL, with a correlation coefficient (r) of ≥ 0.9992.

Workflow for Linearity and Range Assessment

The following diagram illustrates a typical workflow for determining the linearity and range of an analytical assay for a drug metabolite like N-desmethylsertraline.

G Workflow for Linearity and Range Assessment of an Analytical Assay A Prepare Stock Solution of Analyte and Internal Standard B Prepare Calibration Standards (Multiple Concentration Levels) A->B C Spike Blank Matrix with Calibration Standards B->C D Sample Preparation (e.g., Protein Precipitation, LLE) C->D E Instrumental Analysis (e.g., LC-MS/MS, UPLC-MS/MS) D->E F Acquire Data (Peak Area Ratios) E->F G Construct Calibration Curve (Concentration vs. Response) F->G H Perform Linear Regression Analysis G->H I Determine Linearity (r²) and Define Analytical Range H->I

Workflow for assessing the linearity and range of a bioanalytical method.

References

A Comparative Guide to Inter-Laboratory Quantification of Sertraline Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of sertraline ketone, a key metabolite of the widely prescribed antidepressant, sertraline. While direct inter-laboratory comparison studies for this compound are not extensively documented, this document outlines the most relevant and robust analytical techniques, drawing upon established methods for sertraline and its primary metabolite, N-desmethylsertraline. The information presented here is intended to guide researchers in selecting and developing reliable quantification methods for this compound in various biological matrices.

This compound, also known as α-hydroxy this compound, is formed via deamination of both sertraline and N-desmethylsertraline. Its quantification is crucial for a comprehensive understanding of sertraline's metabolism and pharmacokinetics.

Comparative Analysis of Quantification Methods

The quantification of this compound can be approached using several analytical techniques, each with its own set of advantages and limitations. The most prominent and suitable methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.

Table 1: Comparison of Quantitative Performance of Analytical Methods for Sertraline and its Metabolites
ParameterLC-MS/MSGC-MSHPLC-UV
Linearity Range 0.1 - 100 ng/mL[1]1.00 - 500.0 µg/L[2]10 - 200 µg/mL[3]
Limit of Detection (LOD) 0.01 mg/l[4]0.30 µg/L[2]Not consistently reported for metabolites
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]1.00 µg/L[2]Not consistently reported for metabolites
Intra-day Precision (%RSD) < 4.40%3.6 - 5.5%[2]< 0.65%[3]
Inter-day Precision (%RSD) < 3.55%4.7 - 7.2%[2]< 0.72%[3]
Accuracy/Recovery (%) 92.0 - 111.7%[1]84.9 - 107.7% (desmethyl-sertraline)[2]99.25 - 101.86%[3]

Experimental Protocols

Detailed methodologies for the most effective techniques are provided below. These protocols are based on established methods for sertraline and can be adapted for the specific quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[6]

Sample Preparation (Protein Precipitation): [1]

  • To 200 µL of plasma/serum sample, add an appropriate internal standard.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions: [1]

  • Column: Poroshell EC-C18 (3 × 100 mm, 2.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.450 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (adapted for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (e.g., m/z 291.0) → Product ion (to be determined by direct infusion)

    • Internal Standard (e.g., Sertraline-d3): m/z 309.1 → 275.2[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites like this compound.

Sample Preparation (Solid-Phase Extraction and Derivatization): [2]

  • Condition a solid-phase extraction (SPE) cartridge with methanol and water.

  • Load 1 mL of plasma/serum sample onto the cartridge.

  • Wash the cartridge with water and an organic solvent mixture.

  • Elute the analyte with an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA) and heat to form a volatile derivative.[2]

  • Inject an aliquot into the GC-MS system.

Chromatographic Conditions:

  • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium

  • Temperature Program: A temperature gradient to ensure separation of the analyte from other matrix components.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, suitable for routine analysis when high sensitivity is not the primary requirement.

Sample Preparation (Liquid-Liquid Extraction): [5]

  • To 500 µL of plasma sample, add an internal standard and 500 µL of 0.1 M sodium hydroxide solution.[5]

  • Add 5.0 mL of an organic extraction solvent (e.g., ethyl acetate).[5]

  • Vortex for 2 minutes and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC system.

Chromatographic Conditions: [3]

  • Column: LiChoCART with Purospher (RP-18e)[3]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 75:25, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (sertraline is detected at 273 nm).[3]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma/Serum Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 Inject a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Workflow for this compound Quantification by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Plasma/Serum Sample p2 Solid-Phase Extraction (SPE) p1->p2 p3 Elution p2->p3 p4 Evaporation p3->p4 p5 Derivatization (e.g., HFBA) p4->p5 a1 Injection p5->a1 Inject a2 Gas Chromatographic Separation a1->a2 a3 Mass Spectrometry (EI, SIM) a2->a3 a4 Data Analysis a3->a4

Caption: Workflow for this compound Quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma/Serum Sample p2 Liquid-Liquid Extraction p1->p2 p3 Phase Separation p2->p3 p4 Evaporation of Organic Phase p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 Inject a2 Chromatographic Separation (RP-18e Column) a1->a2 a3 UV Detection a2->a3 a4 Quantification a3->a4

Caption: Workflow for this compound Quantification by HPLC-UV.

References

A Comparative Bioavailability Analysis of Sertraline Formulations Based on Metabolite Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of two different 100 mg tablet formulations of the antidepressant sertraline, with a specific focus on the pharmacokinetic profiles of both the parent drug and its primary active metabolite, N-desmethylsertraline. The data presented is derived from a pivotal bioequivalence study, offering valuable insights for researchers and professionals involved in the development and evaluation of generic drug products.

Introduction to Sertraline and its Metabolism

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions.[1] Following oral administration, sertraline is absorbed and undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to form N-desmethylsertraline.[2] This major metabolite is significantly less active than the parent compound.[2] The evaluation of both sertraline and N-desmethylsertraline levels in bioequivalence studies is crucial for ensuring that generic formulations perform comparably to the innovator product, as it provides a comprehensive understanding of the drug's absorption and metabolic disposition.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both sertraline and N-desmethylsertraline obtained from a bioequivalence study comparing a test and a reference formulation of 100 mg sertraline tablets. The study was a randomized, two-period, two-sequence, crossover clinical trial conducted in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Sertraline (100 mg Tablet Formulations)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 30.34 ± 9.0231.83 ± 8.1695.32%88.59% - 102.58%
AUC0-t (ng·h/mL) 1025.21 ± 346.571056.13 ± 334.8397.07%91.82% - 102.63%
AUC0-∞ (ng·h/mL) 1133.53 ± 404.321160.78 ± 386.4597.65%92.11% - 103.54%
Tmax (h) 6.0 (4.0 - 12.0)6.0 (4.0 - 8.0)--
t1/2 (h) 33.05 ± 7.9832.54 ± 7.63--

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration (presented as median and range); t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of N-desmethylsertraline (Following 100 mg Sertraline Tablet Administration)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 23.87 ± 6.9524.91 ± 6.5495.82%89.83% - 102.24%
AUC0-t (ng·h/mL) 1264.43 ± 421.811312.87 ± 408.5696.31%90.89% - 102.07%
Tmax (h) 12.0 (6.0 - 24.0)12.0 (6.0 - 24.0)--

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration (presented as median and range).

The results indicate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both sertraline and N-desmethylsertraline were within the conventional bioequivalence acceptance range of 80-125%.

Experimental Protocols

The presented data was obtained following a standardized experimental protocol for a bioequivalence study.

Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of 21 days between the two periods.

Subjects: Healthy adult male and female volunteers. Subjects were screened for eligibility based on medical history, physical examination, and laboratory tests.

Drug Administration: Subjects received a single oral dose of either the test or reference 100 mg sertraline tablet with water after an overnight fast.

Blood Sampling: Blood samples were collected at pre-dose (0 hours) and at multiple time points post-dose up to 120 hours.

Bioanalytical Method: Plasma concentrations of sertraline and N-desmethylsertraline were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. An analysis of variance (ANOVA) was performed on the log-transformed Cmax and AUC data to assess the bioequivalence between the two formulations.

Visualizations

Sertraline Metabolism Pathway

Sertraline_Metabolism Sertraline Sertraline Metabolite N-desmethylsertraline Sertraline->Metabolite N-demethylation (CYP Enzymes) Excretion Excretion Metabolite->Excretion Bioequivalence_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Subject Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Healthy Volunteers Informed_Consent->Enrollment Randomization1 Randomization Enrollment->Randomization1 GroupA1 Group A: Test Formulation Randomization1->GroupA1 GroupB1 Group B: Reference Formulation Randomization1->GroupB1 Dosing1 Single Dose Administration GroupA1->Dosing1 GroupB1->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout GroupA2 Group A: Reference Formulation Washout->GroupA2 GroupB2 Group B: Test Formulation Washout->GroupB2 Dosing2 Single Dose Administration GroupA2->Dosing2 GroupB2->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Bioanalysis LC-MS/MS Analysis of Sertraline & Metabolite Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (BE Assessment) PK_Analysis->Stat_Analysis

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Sertraline Ketone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical method validation for sertraline ketone, a key intermediate and potential impurity in the synthesis of the widely used antidepressant, sertraline. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.

This compound, chemically known as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is a critical compound to monitor during the manufacturing process of sertraline. Its effective quantification relies on robust and validated analytical methods. This guide will delve into the validation of a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and discuss alternative approaches, providing a framework for selecting the most suitable method for quality control and research purposes.

Unveiling the Analytical Workflow: The Path to Validated Quantification

The journey from method development to a fully validated analytical procedure for this compound follows a structured path outlined by the ICH Q2(R2) guidelines. This process ensures that the chosen method is fit for its intended purpose, delivering reliable and accurate results. The key validation characteristics that must be assessed include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).

Analytical Method Validation Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose Select_Method Select Analytical Technique (e.g., HPLC) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Acceptance_Criteria Define Acceptance Criteria Validation_Protocol->Acceptance_Criteria Specificity Specificity Acceptance_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Validation Data Robustness->Data_Analysis Compare_Criteria Compare with Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Figure 1. Workflow for the validation of an analytical method for this compound, following ICH guidelines.

Comparative Analysis of a Validated HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the analysis of pharmaceutical impurities due to its robustness, precision, and cost-effectiveness. Below is a summary of validation parameters for a typical reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, alongside a discussion of potential alternative methods.

Data Presentation: Validation Parameters for this compound Analysis

Validation ParameterRP-HPLC Method 1Alternative Method (Hypothetical RP-UHPLC)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (RSD %)
- Repeatability (Intra-day)≤ 2.0%≤ 1.5%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mL
Specificity No interference from sertraline or other related impuritiesNo interference from sertraline or other related impurities

Note: The data for the "Alternative Method (Hypothetical RP-UHPLC)" is illustrative of the potential performance improvements with Ultra-High-Performance Liquid Chromatography (UHPLC), which typically offers higher resolution, sensitivity, and faster analysis times.

Experimental Protocols: A Closer Look at the Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and comparing analytical methods.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the simultaneous determination of sertraline and its non-chiral impurities, including this compound.[1]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A Zorbax Bonus-RP column (150 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (pH 2.8; 10mM) and methanol (e.g., 63:37, v/v) is employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: UV detection is set at 220 nm.

  • Column Temperature: The column is maintained at an elevated temperature, for instance, 50°C, to improve peak shape and resolution.

Validation Experiments:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is demonstrated by analyzing placebo samples, and samples spiked with sertraline and other known impurities to ensure no co-elution with the this compound peak.

  • Linearity: A series of solutions of this compound at different concentrations are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated to assess linearity.

  • Accuracy: The accuracy is determined by the standard addition method. Known amounts of this compound are added to a sample solution, and the recovery of the added analyte is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample solution are performed on the same day, and the relative standard deviation (RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC methods offer significant advantages in terms of speed and efficiency. While a specific validated method for this compound using UHPLC is not detailed in the readily available literature, a hypothetical protocol would involve:

  • Chromatographic System: A UHPLC system capable of handling high backpressures, coupled with a UV or a more sensitive mass spectrometry (MS) detector.

  • Column: A sub-2 µm particle size column (e.g., a C18 column with dimensions like 50 mm x 2.1 mm).

  • Mobile Phase: Similar to HPLC, but potentially with gradient elution to optimize separation and reduce run times.

  • Flow Rate: Higher flow rates can be employed due to the smaller particle size of the stationary phase.

  • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) would provide higher sensitivity and specificity.

The validation of a UHPLC method would follow the same ICH guidelines, with the expectation of achieving lower LOD and LOQ values and improved precision due to the enhanced chromatographic performance.

Conclusion

The validation of analytical methods for impurities like this compound is a critical aspect of pharmaceutical quality control. The described RP-HPLC method, validated according to ICH guidelines, provides a reliable and robust approach for the quantification of this compound. While detailed comparative data for alternative methods specifically for this compound is not extensively published, the principles of method validation remain the same. The choice of method will ultimately depend on the specific requirements of the laboratory, including the desired sensitivity, sample throughput, and available instrumentation. As analytical technology continues to evolve, methods like UHPLC are expected to become more prevalent, offering even greater precision and efficiency in the analysis of pharmaceutical impurities.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sertraline Ketone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step approach to the safe disposal of sertraline ketone, based on established procedures for its parent compound, sertraline. It is imperative that all laboratory personnel adhere to these guidelines, in addition to all applicable federal, state, and local regulations.

Regulatory Framework

In the United States, the disposal of pharmaceutical and chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additionally, the Occupational Safety and Health Administration (OSHA) mandates standards for communicating chemical hazards and ensuring worker safety.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance that complies with all relevant regulations.

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of chemical waste like this compound is through a licensed and certified hazardous waste contractor, who will typically use incineration.[1] Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the sewer system.[5][7]

1. Identification and Segregation:

  • Identify all waste streams containing this compound. This includes the pure compound, reaction mixtures, solutions, contaminated labware (e.g., vials, pipette tips, chromatography columns), and used personal protective equipment (PPE).

  • At the point of generation, segregate this compound waste from all other waste streams, including non-hazardous materials.[1]

2. Containerization and Labeling:

  • Use only approved, dedicated hazardous waste containers that are chemically compatible with this compound. The container must be in good condition and have a securely fitting lid.[1]

  • Clearly label the container with the words "Hazardous Waste."

  • The label must also include the specific chemical name: "this compound," its CAS Number (e.g., 124379-29-9 for the (S)-enantiomer), and any other identifiers required by your institution.[2]

  • Record the accumulation start date on the label.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials to prevent accidental spills or reactions.[1]

4. Arranging for Disposal:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department.

  • The EHS department will coordinate with a certified hazardous waste contractor for the collection and ultimate disposal of the waste.[1]

Data Presentation: Chemical and Safety Profile

While specific quantitative data for this compound is limited, the table below summarizes key information based on available data for this compound and its parent compound, sertraline, to inform safe handling and disposal.

PropertyThis compoundSertraline Hydrochloride (for reference)
Chemical Formula C₁₆H₁₂Cl₂OC₁₇H₁₇Cl₂N · HCl
CAS Number 124379-29-9 ((S)-enantiomer)79559-97-0
Molecular Weight 291.17 g/mol 342.69 g/mol
Primary Hazard Assumed to be very toxic to aquatic life.Harmful if swallowed; Suspected of damaging fertility or the unborn child; Very toxic to aquatic life.[4][5][8]
Disposal Recommendation Treat as hazardous waste. Do not sewer.[5][7]Dispose of as hazardous waste via an approved industrial combustion plant.[6][9]
Experimental Protocols: Accidental Release Measures

In the event of a spill or accidental release of this compound, the following protocol should be initiated immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.[6]

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. For larger spills or if dust is generated, respiratory protection may be necessary.[6][7]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[6]

    • Do not allow the spilled material to enter drains, soil, or water bodies.[4][10]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Mandatory Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory environment.

A Generation of This compound Waste B Identify & Segregate Waste at Point of Generation A->B C Use Designated & Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date C->D E Store Sealed Container in Secure Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Licensed Contractor Disposes of Waste via Incineration F->G

References

Personal protective equipment for handling Sertraline ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Sertraline ketone in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent safety protocols are necessary during its handling and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves with a breakthrough time of >480 minutes.To prevent skin contact. It is advised to observe the glove manufacturer's instructions regarding penetrability and breakthrough time.[2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.[3][4]
Skin and Body A protective lab coat or apron with full sleeves.To prevent contamination of personal clothing and skin.[2][5]
Respiratory In case of dust formation, a particulates filter P2 according to EN 143 or a NIOSH/MSHA approved respirator is necessary.To prevent inhalation of harmful dust particles.[2][6]

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (e.g., fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle solid This compound in a ventilated enclosure C->D E Minimize dust generation D->E F Avoid contact with skin, eyes, and clothing E->F G Decontaminate work surfaces F->G I Dispose of waste in a designated, sealed, and labeled hazardous waste container G->I H In case of a spill, collect dry material and place in a labeled waste container H->I J Follow institutional and local regulations for chemical waste disposal I->J

Caption: Procedural flow for safe handling of this compound.

Experimental Protocols

Handling Procedures:

  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

  • Avoiding Dust : Take precautions to avoid the generation of dust.[2] If handling the solid form, use techniques that minimize aerosolization.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3] Keep it away from sources of ignition and heat, as well as strong oxidizing agents.[2]

First Aid Measures:

  • In case of inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • In case of skin contact : Remove contaminated clothing and flush the skin with plenty of water.[2]

  • In case of eye contact : Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7]

  • In case of ingestion : Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care due to its high toxicity to aquatic organisms.[2]

Waste Collection:

  • Collect all surplus and non-recyclable this compound into a designated and properly labeled hazardous waste container.

  • Any materials used for cleaning up spills, such as absorbent pads or contaminated PPE, should also be placed in this container.

Disposal Method:

  • Engage a licensed professional waste disposal service to handle the disposal of this material.[2]

  • The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not allow the product to enter drains, soil, or water bodies.[2][4]

For unused medicines in a non-laboratory context, the best option is a drug take-back program.[8][9][10] If such a program is unavailable, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[8][11][12]

References

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Top-N result to add to graph 6

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Sertraline ketone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.